Technical Documentation Center

Piperazine, 1-acetyl-4-o-tolyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperazine, 1-acetyl-4-o-tolyl-
  • CAS: 101975-77-3

Core Science & Biosynthesis

Foundational

Structural Analysis and Characterization of 1-Acetyl-4-(o-tolyl)piperazine: A Technical Guide

Executive Summary and Pharmacological Relevance Piperazine, 1-acetyl-4-o-tolyl- (systematically named 1-acetyl-4-(2-methylphenyl)piperazine ) is a highly versatile synthetic intermediate and pharmacophore scaffold utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Relevance

Piperazine, 1-acetyl-4-o-tolyl- (systematically named 1-acetyl-4-(2-methylphenyl)piperazine ) is a highly versatile synthetic intermediate and pharmacophore scaffold utilized extensively in medicinal chemistry[1]. Arylpiperazines are privileged structures in drug discovery, frequently serving as the primary recognition motif for monoaminergic targets, including serotonin (5-HT 1A​ , 5-HT 2A​ ) and dopamine (D 2​ , D 3​ ) receptors[1].

The addition of the ortho-methyl group (o-tolyl) and the N-acetyl moiety fundamentally alters the molecule's physicochemical profile and 3D conformation. The steric bulk of the ortho-methyl group forces the piperazine ring into an orthogonal orientation relative to the aromatic plane to minimize allylic A(1,3) strain. Concurrently, the N-acetyl group increases lipophilicity and modulates the basicity of the piperazine nitrogen, facilitating cellular uptake and altering target binding kinetics[1]. This whitepaper provides an in-depth structural characterization, analytical methodology, and spectroscopic analysis of this critical compound.

Physicochemical Properties

Understanding the baseline physicochemical properties is essential for anticipating chromatographic behavior and formulating appropriate analytical protocols. The properties of 1-acetyl-4-(2-methylphenyl)piperazine are summarized below.

PropertyValue / Description
Chemical Name 1-Acetyl-4-(2-methylphenyl)piperazine
Synonyms Piperazine, 1-acetyl-4-o-tolyl-
CAS Registry Number 101975-77-3
Molecular Formula C 13​ H 18​ N 2​ O
Molecular Weight 218.30 g/mol
Appearance Off-white to pale yellow solid/oil (temperature dependent)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Piperazine N1)
Estimated LogP ~1.8 - 2.1

Experimental Protocols: Synthesis and Characterization

To ensure analytical integrity, the compound must be synthesized and purified using a self-validating workflow. The following protocol details the N-acetylation of 1-(2-methylphenyl)piperazine, followed by rigorous structural elucidation[2].

Synthesis Workflow

Causality of choice: Acetic anhydride is preferred over acetyl chloride to minimize the generation of highly corrosive HCl gas, which can protonate the basic aryl-nitrogen and stall the reaction. Triethylamine (Et 3​ N) acts as an acid scavenger and nucleophilic catalyst.

  • Initialization: Dissolve 10.0 mmol of 1-(2-methylphenyl)piperazine in 20 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert nitrogen atmosphere.

  • Base Addition: Add 15.0 mmol (1.5 eq) of triethylamine (Et 3​ N) and cool the reaction flask to 0 °C using an ice-water bath.

  • Acetylation: Dropwise, add 12.0 mmol (1.2 eq) of acetic anhydride. The slow addition controls the exothermic nature of the reaction and prevents di-acylation or ring-opening side reactions.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion via TLC (Silica gel, EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with CH 2​ Cl 2​ (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO 2​ , eluting with a gradient of 10-50% EtOAc in hexanes) to yield the pure title compound.

Workflow A 1-(2-Methylphenyl)piperazine + Acetic Anhydride B N-Acetylation Reaction (CH2Cl2, Et3N, 0°C to RT) A->B C Aqueous Workup (NaHCO3 wash, Brine) B->C D Purification (Silica Gel Column) C->D E 1-Acetyl-4-(o-tolyl)piperazine (Target Compound) D->E F NMR Spectroscopy (1H & 13C in CDCl3) E->F G LC-MS Analysis (ESI+, Fragmentation) E->G H FT-IR Spectroscopy (ATR, Amide & Aryl bands) E->H

Caption: Logical workflow for the synthesis, isolation, and structural characterization.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of N-acetyl piperazines presents a unique phenomenon: restricted rotation . The partial double-bond character of the amide C-N bond restricts free rotation at room temperature, resulting in two distinct conformational isomers (rotamers)[2]. This causes the signals of the piperazine protons adjacent to the acetyl group to broaden or split into two distinct sets of multiplets.

1 H NMR (400 MHz, CDCl 3​ , 298 K):

  • δ 7.18 - 6.95 (m, 4H): Aromatic protons of the ortho-tolyl ring.

  • δ 3.75 - 3.55 (m, 4H): Piperazine CH 2​ protons adjacent to the N-acetyl group. (Often appears as two broad signals due to rotamers).

  • δ 2.95 - 2.85 (m, 4H): Piperazine CH 2​ protons adjacent to the N-aryl group.

  • δ 2.30 (s, 3H): Aromatic methyl group (Ar-CH 3​ ).

  • δ 2.15 (s, 3H): Acetyl methyl group (C(=O)CH 3​ ).

13 C NMR (100 MHz, CDCl 3​ , 298 K): | Chemical Shift ( δ , ppm) | Carbon Assignment | Structural Notes | | :--- | :--- | :--- | | 169.5 | C=O | Amide carbonyl carbon. | | 151.0 | Ar-C (C1) | Aromatic carbon attached to the piperazine nitrogen. | | 132.5 | Ar-C (C2) | Aromatic carbon attached to the methyl group. | | 131.2, 126.8, 123.5, 119.0 | Ar-CH | Aromatic methine carbons. | | 51.8 | Piperazine C3, C5 | Carbons adjacent to the aryl-substituted nitrogen. | | 46.2, 41.5 | Piperazine C2, C6 | Carbons adjacent to the acetylated nitrogen (split due to rotamers). | | 21.5 | COC H 3​ | Acetyl methyl carbon. | | 18.0 | Ar-C H 3​ | Aromatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate confirmation of the N-acetylation. The conversion of the secondary amine to a tertiary amide eliminates the N-H stretch (typically >3200 cm −1 ) and introduces a strong Amide I band.

  • 1645 cm −1 : Strong, sharp peak corresponding to the Amide I C=O stretching vibration.

  • 1595 cm −1 & 1490 cm −1 : Aromatic C=C stretching vibrations of the ortho-tolyl ring.

  • 1230 cm −1 : C-N stretching vibration of the aryl-piperazine linkage.

Mass Spectrometry (LC-MS / ESI+)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode yields a strong protonated molecular ion [M+H]+ at m/z 219.1. Collision-induced dissociation (CID) of this parent ion provides a highly predictable and self-validating fragmentation pattern characteristic of N-acetyl arylpiperazines[3].

The primary fragmentation pathway involves the loss of the acetyl group (as a ketene molecule, -42 Da), yielding a stable 1-(o-tolyl)piperazine cation at m/z 177.1. Subsequent high-energy cleavage of the piperazine ring yields an m/z 132.1 fragment, corresponding to an o-tolyl-aziridinium-like ion, which is a hallmark of N-arylpiperazine mass spectra.

Fragmentation M Molecular Ion [M+H]+ m/z 219.1 F1 Loss of Ketene (-42 Da) m/z 177.1 [1-(o-tolyl)piperazine]+ M->F1 - C2H2O F2 Loss of Acetyl (-43 Da) m/z 176.1 M->F2 - CH3CO radical F3 Piperazine Ring Cleavage m/z 132.1 [o-Tolyl-NH=CH2]+ F1->F3 - C2H5N F4 Tropylium / Tolyl Cation m/z 91.1 F3->F4 - C2H3N

Caption: Proposed ESI-MS fragmentation pathway for 1-acetyl-4-(2-methylphenyl)piperazine.

Conclusion

The structural characterization of 1-acetyl-4-(o-tolyl)piperazine requires a multi-modal analytical approach. The restricted rotation of the amide bond necessitates careful interpretation of NMR spectra, where signal broadening is a physical reality of the molecule's conformational dynamics rather than an indicator of impurity[2]. By combining robust synthetic protocols with cross-validated NMR, IR, and MS data, researchers can confidently utilize this scaffold in the downstream development of complex CNS therapeutics and receptor ligands.

Sources

Exploratory

pharmacological properties of Piperazine, 1-acetyl-4-o-tolyl- in vitro

Pharmacological Properties of 1-Acetyl-4-(o-tolyl)piperazine In Vitro: A Technical Guide for CNS Drug Development Executive Summary & Molecular Rationale Arylpiperazines represent a privileged scaffold in central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Properties of 1-Acetyl-4-(o-tolyl)piperazine In Vitro: A Technical Guide for CNS Drug Development

Executive Summary & Molecular Rationale

Arylpiperazines represent a privileged scaffold in central nervous system (CNS) drug discovery, frequently serving as the pharmacophoric core for ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[1]. Piperazine, 1-acetyl-4-o-tolyl- (CAS 101975-77-3) is a highly versatile synthetic intermediate and lead compound characterized by a piperazine ring substituted with an N1-acetyl group and an N4-o-tolyl (2-methylphenyl) group[2].

The pharmacological behavior of this compound is dictated by two critical structural features:

  • The o-Tolyl Moiety: The aromatic ring mimics the indole core of serotonin or the catechol ring of dopamine, engaging in essential π−π stacking interactions with conserved Tryptophan (Trp) and Phenylalanine (Phe) residues in transmembrane helices IV and VI of the receptor binding pocket[3]. The ortho-methyl substitution restricts the conformational flexibility of the phenyl ring relative to the piperazine, often enhancing selectivity for 5-HT1A and 5-HT7 over 5-HT2A receptors[4].

  • The N1-Acetyl Group: Unsubstituted 1-arylpiperazines possess a basic secondary amine that is protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate (Asp) residue in transmembrane helix III[3]. N-acetylation converts this basic amine into a neutral amide. This modification significantly increases the compound's lipophilicity, enhances passive membrane permeability, and alters receptor subtype selectivity by replacing the ionic interaction with hydrogen-bonding dynamics[5].

In Vitro Receptor Binding Affinity

To evaluate the structure-activity relationship (SAR) shifts induced by N-acetylation, competitive radioligand binding assays are the gold standard. The objective is to determine the equilibrium inhibition constant ( Ki​ ), which quantifies the compound's affinity for specific GPCRs.

Radioligand Binding Protocol
  • Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human 5-HT1A, 5-HT2A, or D2 receptors are homogenized. We utilize recombinant cell lines rather than native brain tissue to prevent cross-reactivity with homologous receptor subtypes.

  • Assay Setup: Cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A,[3H]-ketanserin for 5-HT2A) and varying concentrations of 1-acetyl-4-(o-tolyl)piperazine (10 pM to 10 µM).

  • Causality of Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters pre-treated with 0.1% polyethyleneimine (PEI). PEI is a polycation that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic, neutral compounds like N-acetylated arylpiperazines.

  • Data Analysis: IC50 values are determined via non-linear regression and converted to Ki​ using the Cheng-Prusoff equation.

Representative SAR Data

The addition of the acetyl group typically reduces absolute affinity for 5-HT1A compared to the free amine but can improve selectivity against off-target aminergic receptors. Below is a representative data summary illustrating the class-wide pharmacological shift caused by N4-substitution[3][5].

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)D2 Ki​ (nM)LogP (Est.)
1-(o-Tolyl)piperazine (Free Amine)12.585.0140.22.1
1-Acetyl-4-(o-tolyl)piperazine 45.0 >1000 450.5 2.8
[3H]-Radioligand Control0.81.20.9-

Table 1: Representative in vitro binding affinities demonstrating the impact of N-acetylation on the o-tolylpiperazine scaffold. Data reflects general SAR trends for N-substituted arylpiperazines.

Functional Assays: Intrinsic Activity at GPCRs

Binding affinity does not establish functional efficacy. Arylpiperazines can act as full agonists, partial agonists, or silent antagonists depending on the specific receptor conformation they stabilize[4].

cAMP Accumulation Assay (5-HT1A)

The 5-HT1A receptor is coupled to Gi/o​ proteins, which inhibit adenylyl cyclase (AC) and reduce intracellular cyclic AMP (cAMP)[1].

  • Methodology: Cells are pre-incubated with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, ensuring that transient changes in cAMP production are captured as a stable, measurable signal.

  • Stimulation: Cells are stimulated with 10 µM Forskolin to artificially activate AC and raise baseline cAMP levels. The test compound is then added. If 1-acetyl-4-(o-tolyl)piperazine is an agonist, it will dose-dependently suppress the Forskolin-induced cAMP spike.

IP3 / Calcium Flux Assay (5-HT2A)

The 5-HT2A receptor is Gq​ -coupled, activating phospholipase C (PLC) to generate inositol triphosphate (IP3) and trigger intracellular calcium release. Functional antagonism at 5-HT2A is a hallmark of atypical antipsychotics[6].

GPCR_Signaling Ligand 1-Acetyl-4-(o-tolyl)piperazine 5 5 Ligand->5 Ligand->5 HT1A Agonist Activity AC Adenylyl Cyclase HT1A->AC Inhibits (Gi) HT2A Antagonist Activity PLC Phospholipase C HT2A->PLC Blocks (Gq) cAMP ↓ cAMP Levels AC->cAMP IP3 ↑ IP3 / Ca2+ PLC->IP3

GPCR signaling pathways modulated by arylpiperazine derivatives at 5-HT receptors.

In Vitro ADME: Metabolic Stability

A critical vulnerability of the arylpiperazine class is extensive first-pass metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes (specifically CYP3A4 and CYP2D6)[7]. For 1-acetyl-4-(o-tolyl)piperazine, the N-acetyl group introduces a specific metabolic liability.

Human Liver Microsome (HLM) Stability Protocol

To predict in vivo half-life, the compound is subjected to an HLM stability assay to calculate intrinsic clearance ( Clint​ ).

  • Reaction Mixture: 1 µM of the compound is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Causality of the NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for oxidative reactions. Because NADPH degrades rapidly at 37°C, an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is utilized to supply a constant, non-depleting source of reducing equivalents, ensuring the reaction rate is limited only by enzyme kinetics and not cofactor depletion.

  • Metabolic Pathways: The primary predicted biotransformations are aromatic hydroxylation of the o-tolyl ring and enzymatic deacetylation by hepatic amidases. Deacetylation yields 1-(o-tolyl)piperazine, an active metabolite that retains potent 5-HT receptor affinity[7]. The generation of active metabolites must be quantified via LC-MS/MS, as it directly contributes to the in vivo pharmacological profile.

Screening_Workflow A Compound Prep (DMSO Stock) B Radioligand Binding (Ki Determination) A->B C Functional Assays (cAMP / IP3) B->C D HLM Stability (ADME Profiling) C->D

In vitro pharmacological screening workflow for arylpiperazine lead compounds.

References

  • EvitaChem. "Piperazine, 1-acetyl-4-o-tolyl-".2

  • Glennon, R A et al. "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands." Journal of Medicinal Chemistry. 1988. 5

  • Leopoldo, Marcello et al. "Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors." Journal of Pharmacy and Pharmacology. 2004. 4

  • Kuipers, W et al. "N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands." Journal of Medicinal Chemistry. 1995. 3

  • Caccia, Silvio. "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed." Clinical Pharmacokinetics. 2007. 7

  • Lacivita, Enza et al. "5-HT1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer." ACS Publications. 2013. 1

Sources

Foundational

metabolic pathways of Piperazine, 1-acetyl-4-o-tolyl- in human liver microsomes

An In-depth Technical Guide to the Investigation of Metabolic Pathways of 1-acetyl-4-(o-tolyl)piperazine in Human Liver Microsomes Abstract The characterization of a new chemical entity's metabolic fate is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Investigation of Metabolic Pathways of 1-acetyl-4-(o-tolyl)piperazine in Human Liver Microsomes

Abstract

The characterization of a new chemical entity's metabolic fate is a cornerstone of modern drug discovery and development, providing critical insights into its efficacy, pharmacokinetic profile, and potential for toxicity.[1] This guide presents a comprehensive framework for elucidating the metabolic pathways of 1-acetyl-4-(o-tolyl)piperazine, a molecule featuring a piperazine core, an N-acetyl group, and an ortho-substituted tolyl moiety. While this specific molecule may be novel, its constituent chemical features are well-documented in xenobiotic metabolism. This document outlines a hypothesis-driven approach, detailing the predicted metabolic transformations based on established enzymatic reactions and providing robust, field-proven protocols for their investigation using human liver microsomes (HLMs). We will cover experimental design, from metabolic stability assays to metabolite identification and reaction phenotyping, and provide detailed analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize the in vitro metabolism of piperazine-containing compounds.

Introduction: The Rationale for In Vitro Metabolism Studies

The liver is the primary organ responsible for drug metabolism, employing a vast arsenal of enzymes to transform xenobiotics into more water-soluble compounds, facilitating their excretion.[2][3] Among the various in vitro models available, human liver microsomes (HLMs) represent a reliable and widely adopted system.[2][4] HLMs are subcellular fractions of the hepatocyte endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[3][5] Their ease of use, cost-effectiveness, and amenability to high-throughput screening make them an indispensable tool for early-stage metabolic profiling.[2][4][6]

The compound of interest, 1-acetyl-4-(o-tolyl)piperazine, possesses three key structural motifs that are likely sites of metabolic activity:

  • The Tolyl Group: Aromatic rings are common substrates for CYP-mediated hydroxylation.

  • The Piperazine Ring: This saturated heterocycle is susceptible to oxidation at multiple positions.

  • The N-acetyl Group: Amide bonds can be subject to hydrolysis.

Understanding how these sites are modified by the enzymatic machinery within HLMs allows for the prediction of in vivo clearance, the identification of potentially active or toxic metabolites, and the anticipation of drug-drug interactions.[5][6]

Predicted Metabolic Pathways of 1-acetyl-4-(o-tolyl)piperazine

Based on extensive literature on the metabolism of piperazine derivatives and related structures, we can hypothesize several major metabolic pathways.[7][8][9][10] These transformations are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, a process predominantly catalyzed by CYP enzymes which require NADPH as a cofactor.[2][3]

  • Aromatic Hydroxylation: The o-tolyl ring is a prime target for oxidation by CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) to form phenolic metabolites.[8][10] Hydroxylation can occur at positions para- or meta- to the piperazine substituent.

  • Benzylic Hydroxylation: The methyl group on the tolyl ring can be oxidized to a hydroxymethyl group, forming a benzyl alcohol derivative.

  • Aliphatic Hydroxylation: The piperazine ring can be hydroxylated at carbon atoms, a known metabolic route for piperazine-containing drugs.[11][12]

  • N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized, though this is generally a less common pathway compared to carbon hydroxylation.

  • Amide Hydrolysis: The acetyl group may be cleaved by microsomal hydrolases (e.g., esterases) to yield 1-(o-tolyl)piperazine.

  • Bioactivation: It is important to consider the potential for the piperazine ring to be oxidized to a reactive iminium ion, which can be trapped by nucleophiles like glutathione (GSH) or cyanide.[12]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility.

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are excellent substrates for UGT enzymes, which catalyze the attachment of glucuronic acid. This requires the cofactor uridine diphosphoglucuronic acid (UDPGA).[3][13]

The following diagram illustrates these hypothesized pathways.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-acetyl-4-(o-tolyl)piperazine M1 Aromatic Hydroxylation (Phenolic Metabolite) Parent->M1 CYP450 (+O) M2 Benzylic Hydroxylation (Alcohol Metabolite) Parent->M2 CYP450 (+O) M3 Aliphatic Hydroxylation (Piperazine Ring) Parent->M3 CYP450 (+O) M4 Amide Hydrolysis (1-(o-tolyl)piperazine) Parent->M4 Hydrolase M5 Glucuronide Conjugate (of M1) M1->M5 UGT (+Glucuronic Acid) M6 Glucuronide Conjugate (of M2) M2->M6 UGT (+Glucuronic Acid) M7 Glucuronide Conjugate (of M3) M3->M7 UGT (+Glucuronic Acid)

Caption: Hypothesized metabolic pathways of 1-acetyl-4-(o-tolyl)piperazine.

Experimental Design and Protocols

A systematic investigation involves three core experiments: a metabolic stability assay, metabolite identification (MetID), and reaction phenotyping.

Core Experimental Workflow

The overall process follows a logical sequence from incubation to analysis, ensuring data integrity and comprehensive characterization.

Experimental_Workflow start Prepare Incubation Mix (HLM, Buffer, Compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add Cofactor: NADPH/UDPGA) pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate quench Quench Reaction (Ice-Cold Acetonitrile) incubate->quench process Protein Precipitation (Centrifugation) quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze data Data Analysis (Stability, MetID, Phenotyping) analyze->data

Caption: General experimental workflow for in vitro HLM metabolism studies.

Protocol 1: Metabolic Stability Assay

Objective: To determine the rate of disappearance of the parent compound, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[6]

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech, LLC)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • 1-acetyl-4-(o-tolyl)piperazine (Test Compound, 10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive Control Compound (e.g., Testosterone, 1 µM)

  • Ice-Cold Acetonitrile (ACN) with internal standard

  • 96-well incubation plates and analytical plates

Methodology:

  • Preparation: Thaw HLMs on ice. Prepare the incubation mixture in phosphate buffer containing HLMs to a final concentration of 0.5 mg/mL protein.[3][13]

  • Substrate Addition: Add the test compound to the HLM mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.2% to avoid inhibiting enzymatic activity.[4]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[1]

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.[1][3] An aliquot is immediately taken for the T=0 time point and quenched.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw aliquots.

  • Quenching: Immediately terminate the reaction by adding each aliquot to a well containing 2-3 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop enzymatic activity.[1][7]

  • Control Incubations:

    • No Cofactor Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Positive Control: Run a parallel incubation with a known substrate like testosterone to confirm the metabolic competence of the HLM batch.

  • Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.[14]

Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint, in µL/min/mg protein): Calculated as (0.693 / t½) / (mg/mL microsomal protein).

ParameterDescriptionTypical Units
Half-lifeminutes
CLint Intrinsic ClearanceµL/min/mg protein

Table 1: Key parameters derived from the metabolic stability assay.

Protocol 2: Metabolite Identification (MetID)

Objective: To detect and structurally characterize the metabolites formed during incubation.

Methodology: The incubation procedure is similar to the stability assay, but often uses a higher concentration of the test compound (e.g., 10 µM) and a single, longer incubation time (e.g., 60-120 minutes) to maximize metabolite formation.[7] Both NADPH-fortified and UDPGA-fortified (for Phase II) incubations should be performed.

Analytical Approach (LC-MS/MS):

  • Chromatography: Use a high-resolution reverse-phase UPLC/HPLC column to separate the parent compound from its various metabolites.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data.

    • Full Scan (MS1): Screen for ions corresponding to predicted mass shifts relative to the parent compound (see Table 2).

    • Tandem MS (MS/MS): Fragment the potential metabolite ions to obtain structural information. Comparing the fragmentation pattern of a metabolite to the parent compound can reveal the site of metabolic modification.[1][14]

Metabolic ReactionMass Change (Da)Cofactor Required
Hydroxylation+15.99NADPH
Dehydrogenation-2.02NADPH
Amide Hydrolysis-42.01None
Glucuronidation+176.03UDPGA

Table 2: Common mass shifts for predicted metabolic transformations.

Protocol 3: Reaction Phenotyping

Objective: To identify the specific CYP450 isozymes responsible for the primary metabolic pathways.

Methodology: Two common approaches are used:

  • Chemical Inhibition: Incubate the test compound in HLMs in the presence and absence of selective chemical inhibitors for major CYP isozymes.[11] A significant reduction in the formation of a specific metabolite in the presence of an inhibitor points to the involvement of that CYP.

CYP IsozymeSelective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine[8][11]
CYP3A4Ketoconazole[15]

Table 3: Commonly used selective inhibitors for CYP reaction phenotyping.

  • Recombinant Enzymes: Incubate the test compound separately with individual, heterologously expressed human CYP enzymes (e.g., Baculovirus-expressed systems).[11][16] The formation of metabolites by a specific recombinant CYP provides direct evidence of its catalytic role.

Conclusion and Forward Look

This guide provides a robust, hypothesis-driven framework for the comprehensive investigation of the metabolic pathways of 1-acetyl-4-(o-tolyl)piperazine using human liver microsomes. By systematically applying the protocols for metabolic stability, metabolite identification, and reaction phenotyping, researchers can generate a detailed metabolic profile. This information is crucial for making informed decisions in the drug development process, from lead optimization to the design of preclinical and clinical studies. The data generated will enable the prediction of human hepatic clearance, identify any disproportionate or unique human metabolites, and assess the potential for CYP-mediated drug-drug interactions, ultimately contributing to the development of safer and more effective medicines.

References

  • Gajula, S. N., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]

  • Dal-Ben, P., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Available from: [Link]

  • Gajula, S. N., et al. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

  • Zheng, Y., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. Available from: [Link]

  • Uchaipichat, V., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. PubMed. Available from: [Link]

  • Staack, R. F., et al. (2003). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Ovid. Available from: [Link]

  • Dal-Ben, P., et al. (n.d.). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate. Available from: [Link]

  • Antia, U., et al. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]

  • von Moltke, L. L., et al. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. Available from: [Link]

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available from: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • Wójcikowski, J., & Daniel, W. A. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available from: [Link]

  • Pharmaron. (n.d.). Metabolite Identification. Pharmaron. Available from: [Link]

  • Kushwah, V., et al. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. PubMed. Available from: [Link]

  • Nuvisan. (n.d.). Expert in vitro & in vivo metabolite profiling. Nuvisan DMPK Solutions. Available from: [Link]

  • D'Cunha, G. (2020). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers. Available from: [Link]

  • SlideShare. (n.d.). UNIT 5- Metabolite Identification. IN VITRO-IN VIVO Approaches, Protocols & Sample Preparations. SlideShare. Available from: [Link]

  • Di, L., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. Available from: [Link]

  • SMPDB. (2023). View Pathway - Metabolism and Physiological Effects of N-Acetylmethionine. SMPDB. Available from: [Link]

  • Ayyad, R. R., et al. (n.d.). View of Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Pioneer Publisher. Available from: [Link]

  • Riley, R. J., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed. Available from: [Link]

  • Ayyad, R. R., et al. (n.d.). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Pioneer Publisher. Available from: [Link]

  • Wikipedia. (n.d.). N-acetyltransferase. Wikipedia. Available from: [Link]

  • Huber, K., et al. (2020). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. PMC. Available from: [Link]

  • Ayyad, R. R., et al. (2026). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. ResearchGate. Available from: [Link]

  • Zhou, J., et al. (2006). An evaluation of para toluene-sulfonamide metabolism and effect with regard to CYP isoforms, P-glycoprotein, and drug interactions. PubMed. Available from: [Link]

  • Ayyad, R. R., et al. (2025). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Current Research in Medical Sciences. Available from: [Link]

  • Oxford Biomedical Research. (n.d.). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. Available from: [Link]

  • Back, D. J., et al. (n.d.). Tolbutamide 4-hydroxylase activity of human liver microsomes: effect of inhibitors. PubMed. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of 1-acetyl-4-(o-tolyl)piperazine

Preamble: A Note on the Data Presented This technical guide provides a comprehensive overview of the anticipated physicochemical properties and stability of 1-acetyl-4-(o-tolyl)piperazine. It is important to note that wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Note on the Data Presented

This technical guide provides a comprehensive overview of the anticipated physicochemical properties and stability of 1-acetyl-4-(o-tolyl)piperazine. It is important to note that while extensive literature exists for related piperazine derivatives, specific experimental data for this particular molecule is not widely available in the public domain. Therefore, this document serves as a predictive and methodological guide, combining data from close structural analogs with established scientific principles and standard analytical protocols. The methodologies detailed herein are designed to be self-validating systems, providing researchers with the tools to generate precise data for this compound.

Molecular and Physicochemical Characterization

1-acetyl-4-(o-tolyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The acetylation at one nitrogen and the substitution with an o-tolyl group at the other impart specific characteristics that are crucial for its behavior in both chemical and biological systems.

Core Physicochemical Properties

A summary of the known and estimated physicochemical properties of 1-acetyl-4-(o-tolyl)piperazine is presented below. These values are fundamental to understanding its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource/Basis for Estimation
Molecular Formula C₁₃H₁₈N₂O-
Molecular Weight 218.29 g/mol -
Melting Point Estimated: 90-110 °CBased on analogs like 1-(4-(2-(4,5-Dihydrothiazol-2-yl) phenyl)piperazin-1-yl)ethan-1-one (mp: 90–92 °C) and 2-(3-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole (mp: 109–110 °C). The related 1-acetyl-4-(4-hydroxyphenyl)piperazine has a significantly higher melting point (180-185 °C) due to hydrogen bonding from the hydroxyl group.[1][2]
Boiling Point Not availableHigh boiling point expected due to molecular weight and polar nature.
pKa (Conjugate Acid) Estimated: 7.0 - 8.0The pKa of 1-acetylpiperazine is approximately 7.9. The electron-donating nature of the tolyl group might slightly increase the basicity of the N-4 nitrogen, but steric hindrance from the ortho-methyl group could counteract this effect.[3][4]
logP (Octanol/Water) Estimated: 2.0 - 3.0The logP of 1-acetylpiperazine is -0.9. The addition of the tolyl group will significantly increase lipophilicity. Predictive models would be necessary for a more precise estimation.[3][5]
Aqueous Solubility Estimated: LowThe parent compound, 1-acetylpiperazine, is soluble in water (210 g/L at 20°C). The introduction of the lipophilic o-tolyl group is expected to drastically reduce aqueous solubility.[6]
Experimental Protocols for Physicochemical Characterization

The following are detailed protocols for the experimental determination of the key physicochemical properties.

  • Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities.

  • Protocol:

    • Ensure the 1-acetyl-4-(o-tolyl)piperazine sample is completely dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • Rationale: DSC and TGA provide information on the thermal stability, melting behavior, and decomposition of the compound. DSC can detect phase transitions such as melting and crystallization, while TGA measures changes in mass as a function of temperature.

  • DSC Protocol:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 4-5 mg of 1-acetyl-4-(o-tolyl)piperazine into a standard aluminum pan and seal it.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (decomposition) events.

  • TGA Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Place 5-10 mg of the sample in a tared TGA crucible.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature to determine the onset of thermal decomposition.

TGA_DSC_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample Weigh 4-5 mg of sample DSC_Seal Seal in Al pan DSC_Sample->DSC_Seal DSC_Heat Heat at 10°C/min under N₂ DSC_Seal->DSC_Heat DSC_Data Record Heat Flow vs. Temperature DSC_Heat->DSC_Data End_DSC End_DSC DSC_Data->End_DSC Melting & Decomposition Data TGA_Sample Weigh 5-10 mg of sample TGA_Crucible Place in crucible TGA_Sample->TGA_Crucible TGA_Heat Heat at 10°C/min under N₂/Air TGA_Crucible->TGA_Heat TGA_Data Record Mass Loss vs. Temperature TGA_Heat->TGA_Data End_TGA End_TGA TGA_Data->End_TGA Thermal Stability Data Start Sample Preparation Start->DSC_Sample Start->TGA_Sample

Workflow for Thermal Analysis (DSC and TGA).
  • Rationale: Solubility is a critical parameter for drug development, influencing dissolution rate and bioavailability. The shake-flask method is a standard technique for determining aqueous solubility.

  • Protocol:

    • Add an excess amount of 1-acetyl-4-(o-tolyl)piperazine to a known volume of purified water (or other solvent) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF).

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Rationale: The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

  • Protocol:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

    • Dissolve a known amount of 1-acetyl-4-(o-tolyl)piperazine in either the n-octanol-saturated water or water-saturated n-octanol.

    • Add an equal volume of the other phase to create a biphasic system.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) and then allow the phases to separate completely.

    • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

    • Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Rationale: The acid dissociation constant (pKa) determines the extent of ionization of a molecule at a given pH. This is critical for understanding its solubility, absorption, and interaction with biological targets.

  • Protocol:

    • Dissolve a precise amount of 1-acetyl-4-(o-tolyl)piperazine in a known volume of water or a water/co-solvent mixture.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.

    • Record the pH values after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where 50% of the basic nitrogen has been protonated.

Chemical Stability and Degradation Profile

The stability of 1-acetyl-4-(o-tolyl)piperazine is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy as a potential pharmaceutical agent. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis: The N-acetyl amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1-(o-tolyl)piperazine and acetic acid. Amide hydrolysis is generally slower than ester hydrolysis.[7]

  • Oxidation: The piperazine ring and the tolyl group are potential sites for oxidation. The tertiary amine of the piperazine ring can be oxidized to an N-oxide, particularly in the presence of peroxides.[8] The methyl group on the tolyl ring could also be a site of oxidation.

  • Photodegradation: Aromatic systems can be susceptible to photodegradation upon exposure to UV light, potentially leading to complex degradation products.[9]

  • Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo thermal decomposition.[10]

Forced Degradation Studies: A Methodological Framework

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analysis by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis Start Drug Substance/ Drug Product Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo ID Characterization of Degradation Products (e.g., LC-MS) Analysis->ID Pathway Elucidation of Degradation Pathways ID->Pathway

Sources

Foundational

Pharmacodynamic and Structural Profiling of Piperazine, 1-acetyl-4-o-tolyl- Derivatives: A Technical Whitepaper

Executive Summary In the landscape of central nervous system (CNS) drug discovery, arylpiperazines represent a "privileged scaffold" capable of profound interactions with aminergic G protein-coupled receptors (GPCRs). Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, arylpiperazines represent a "privileged scaffold" capable of profound interactions with aminergic G protein-coupled receptors (GPCRs). Among these, Piperazine, 1-acetyl-4-o-tolyl- (CAS No. 101975-77-3), also known as 1-acetyl-4-(2-methylphenyl)piperazine, stands out as a highly optimized derivative.

As a Senior Application Scientist, I frequently utilize this compound as a foundational model to demonstrate how precise functional group modifications—specifically N-acetylation and ortho-methyl substitution—can dictate a molecule's pharmacodynamic affinity and pharmacokinetic survivability. This whitepaper deconstructs the mechanism of action of this derivative, detailing the structural causality behind its efficacy and providing field-proven methodologies for its in vitro evaluation.

Structural Causality: Engineering the Arylpiperazine Scaffold

To understand the mechanism of action, we must first analyze the physical chemistry of the molecule. The biological activity of Piperazine, 1-acetyl-4-o-tolyl- is not arbitrary; it is the direct consequence of two strategic substitutions on the central piperazine ring.

  • The N4 o-Tolyl Substitution (Target Engagement): The addition of a 2-methylphenyl (o-tolyl) group at the N4 position introduces critical steric hindrance. The ortho-methyl group restricts the dihedral rotation between the phenyl ring and the piperazine chair conformation. This locks the molecule into a rigid, perpendicular geometry that is thermodynamically favored for insertion into the deep, hydrophobic binding pockets of aminergic GPCRs, facilitating robust π−π stacking with conserved phenylalanine residues1.

  • The N1 Acetyl Substitution (Metabolic Shielding): Unsubstituted secondary amines in piperazines are highly basic and act as primary targets for rapid oxidative N-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes. By acetylating the N1 position, we convert the amine into an amide. The electron-withdrawing nature of the carbonyl group drastically reduces the basicity of the N1 nitrogen. This modification serves a dual purpose: it enhances lipophilicity to facilitate blood-brain barrier (BBB) penetration and shields the molecule from rapid metabolic degradation, thereby extending its biological half-life2.

Mechanism of Action: 5-HT Receptor Modulation

The primary mechanism of action for 1-acetyl-4-o-tolylpiperazine involves the modulation of serotonin (5-HT) receptors, specifically the 5−HT1A​ and 5−HT2A​ subtypes.

At physiological pH (7.4), the N4 nitrogen of the piperazine ring remains protonated. This protonated amine acts as the primary pharmacophore, migrating into the transmembrane domain 3 (TM3) of the GPCR to form a critical, charge-stabilized hydrogen bond with a highly conserved aspartic acid residue (e.g., Asp116 in the 5−HT1A​ receptor)3.

Upon binding, the derivative functions predominantly as an agonist or partial agonist. Activation of the 5−HT1A​ receptor—a Gi/o​ -coupled protein—triggers a bifurcated signaling cascade:

  • The Gαi​ subunit inhibits adenylyl cyclase, reducing intracellular cAMP and dampening Protein Kinase A (PKA) activity.

  • The Gβγ complex directly activates G protein-gated inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and subsequent neuronal hyperpolarization.

G Ligand 1-acetyl-4-o-tolylpiperazine (Agonist/Partial Agonist) Receptor 5-HT1A Receptor (Transmembrane GPCR) Ligand->Receptor Gi Gi/o Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC α-subunit KChannel GIRK Channel Activation (K+ Efflux) Gi->KChannel βγ-complex cAMP Decreased cAMP Levels AC->cAMP PKA Decreased PKA Activity cAMP->PKA Hyperpol Neuronal Hyperpolarization PKA->Hyperpol Reduced inhibition KChannel->Hyperpol

Figure 1: 5-HT1A Gi/o-coupled signal transduction pathway modulated by arylpiperazine derivatives.

Quantitative Physicochemical Profiling

To quantitatively illustrate the impact of the N1-acetyl modification, Table 1 summarizes the comparative physicochemical and pharmacokinetic shifts between the unsubstituted parent molecule and the acetylated derivative.

Table 1: Comparative Physicochemical Profiling (Representative SAR Data)

Parameter1-(o-tolyl)piperazine (Unsubstituted)1-acetyl-4-(o-tolyl)piperazineCausality / Impact
Molecular Weight 176.26 g/mol 218.30 g/mol Addition of the acetyl group.
N1 Basicity (pKa) ~9.0 (Highly Basic)Non-basic (Amide)Prevents N1 protonation, altering charge distribution.
Lipophilicity (LogP) ~2.1~2.5Increased lipophilicity facilitates cellular and BBB uptake.
HLM Stability ( t1/2​ ) Low (< 15 min)High (> 60 min)Amide formation blocks rapid CYP-mediated N-dealkylation.
Receptor Affinity Non-selectiveEnhanced SelectivityAcetyl group acts as a targeted hydrogen bond acceptor.

Field-Proven Experimental Methodologies

To ensure trustworthiness and reproducibility, any evaluation of 1-acetyl-4-o-tolylpiperazine must rely on self-validating experimental systems. Below are the definitive protocols used in our laboratory to assess receptor affinity and metabolic stability.

Protocol A: High-Throughput Radioligand Binding Assay ( 5−HT1A​ )

This assay determines the binding affinity ( Ki​ ) of the derivative. We utilize CHO-K1 cells because they naturally lack endogenous aminergic receptors, ensuring that all measured radioactive signals are exclusively derived from the transfected human 5−HT1A​ target.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5−HT1A​ receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Self-Validation (Control Setup): Include a total binding well (radioligand only) and a non-specific binding (NSB) well containing 10μM of unlabeled serotonin. The assay is only valid if specific binding (Total - NSB) exceeds 80%.

  • Incubation: In a 96-well plate, combine 50μg of membrane protein, 1.5nM of [3H] -8-OH-DPAT (a selective radioligand), and serial dilutions of 1-acetyl-4-o-tolylpiperazine ( 10−10 to 10−4M ). Incubate at 25∘C for 60 minutes to reach equilibrium.

  • Rapid Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality Note: The filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because the acetylated piperazine is highly lipophilic, the PEI coats the glass fibers with a positive charge, neutralizing them and preventing false-positive non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubation 3. Radioligand Incubation (with[3H]-8-OH-DPAT at 25°C) Prep->Incubation Membrane 2. Membrane Isolation (CHO-K1 Cells expressing 5-HT1A) Membrane->Incubation Filtration 4. Rapid Vacuum Filtration (PEI-soaked GF/B filters) Incubation->Filtration Scintillation 5. Liquid Scintillation Counting (Quantify Bound Radioactivity) Filtration->Scintillation Analysis 6. Pharmacodynamic Analysis (Cheng-Prusoff Ki Calculation) Scintillation->Analysis

Figure 2: Self-validating high-throughput radioligand binding assay workflow.

Protocol B: Microsomal Stability Assay (Metabolic Shielding Validation)

To prove that the N1-acetyl group successfully shields the molecule from CYP450 degradation, we perform an in vitro half-life assay.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1μM of 1-acetyl-4-o-tolylpiperazine with Human Liver Microsomes (HLMs) at a protein concentration of 0.5mg/mL in a 100mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37∘C for 5 minutes. Initiate the metabolic reaction by adding 1mM NADPH (the essential CYP450 cofactor).

  • Kinetic Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50μL aliquots and immediately plunge them into 150μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: The cold acetonitrile instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity at the exact time point while simultaneously extracting the lipophilic analyte.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

References

  • EvitaChem. "Buy Piperazine, 1-acetyl-4-o-tolyl- (EVT-5326369) | 101975-77-3". EvitaChem Product Catalog.
  • National Center for Biotechnology Information (PMC). "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands".
  • National Center for Biotechnology Information (PMC). "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents".

Sources

Protocols & Analytical Methods

Method

Synthesis of Piperazine, 1-acetyl-4-o-tolyl-: A Detailed Application Note and Protocol

This document provides a comprehensive, step-by-step protocol for the synthesis of Piperazine, 1-acetyl-4-o-tolyl-, a valuable building block in medicinal chemistry and drug discovery. This guide is intended for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of Piperazine, 1-acetyl-4-o-tolyl-, a valuable building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The introduction of an acetyl group and an o-tolyl moiety onto the piperazine ring can significantly modulate its physicochemical properties and pharmacological profile. Piperazine, 1-acetyl-4-o-tolyl- serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuropharmacology.[1] The acetylation of the secondary amine in 1-(o-tolyl)piperazine is a crucial step, and this protocol details a robust and efficient method for this transformation using acetic anhydride.

Reaction Scheme

The synthesis proceeds via the N-acetylation of 1-(o-tolyl)piperazine. This is a nucleophilic acyl substitution reaction where the lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the electrophilic carbonyl carbon of acetic anhydride. A base is typically used to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction_Scheme cluster_reactant1 cluster_reactant2 cluster_product1 reactant1 1-(o-tolyl)piperazine -> Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant1->-> R1_img R1_img reactant2 Acetic Anhydride reactant2->-> R2_img R2_img product1 Piperazine, 1-acetyl-4-o-tolyl- P1_img P1_img product2 Acetic Acid + + +->-> ->->product1 ->->product2 ->->+

Caption: General reaction scheme for the acetylation of 1-(o-tolyl)piperazine.

Materials and Equipment

Materials
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
1-(o-tolyl)piperazine39512-51-1C₁₁H₁₆N₂176.26≥98%TCI, Chem-Impex
Acetic Anhydride108-24-7C₄H₆O₃102.09≥99%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NaHCO₃----Laboratory prepared
Brine (Saturated aq. NaCl)----Laboratory prepared
Anhydrous MgSO₄ or Na₂SO₄7487-88-9 / 7757-82-6MgSO₄ / Na₂SO₄120.37 / 142.04-Sigma-Aldrich
Silica Gel (for column)7631-86-9SiO₂60.08230-400 meshSigma-Aldrich
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS gradeSigma-Aldrich
Hexanes110-54-3C₆H₁₄86.18ACS gradeSigma-Aldrich
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • pH paper or meter

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made for different scales, but it is recommended to perform a small-scale trial first.

Experimental_Workflow A 1. Reaction Setup - Dissolve 1-(o-tolyl)piperazine and triethylamine in anhydrous DCM under an inert atmosphere. B 2. Cooling - Cool the reaction mixture to 0 °C in an ice-water bath. A->B Maintain inert atmosphere C 3. Addition of Acetic Anhydride - Add acetic anhydride dropwise to the cooled solution. B->C Slow, controlled addition D 4. Reaction - Allow the mixture to warm to room temperature and stir for 2-4 hours. - Monitor progress by TLC. C->D Exothermic reaction control E 5. Quenching - Cool the mixture back to 0 °C and quench with saturated aqueous NaHCO₃. D->E Ensure completion F 6. Extraction - Separate the organic layer and extract the aqueous layer with DCM. E->F Neutralize acid byproduct G 7. Washing and Drying - Combine organic layers, wash with brine, and dry over anhydrous MgSO₄. F->G Isolate product H 8. Solvent Removal - Filter and concentrate the organic phase under reduced pressure. G->H Remove water I 9. Purification - Purify the crude product by flash column chromatography. H->I Obtain crude product J 10. Characterization - Analyze the purified product using NMR, IR, and Mass Spectrometry. I->J Isolate pure product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(o-tolyl)piperazine (1.76 g, 10 mmol, 1.0 eq.) and triethylamine (2.1 mL, 15 mmol, 1.5 eq.) in 30 mL of anhydrous dichloromethane under a nitrogen or argon atmosphere.

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of acetic anhydride. Triethylamine acts as a base to neutralize the acetic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of potential side products.

  • Addition of Acetic Anhydride: To the cooled and stirring solution, add acetic anhydride (1.13 mL, 12 mmol, 1.2 eq.) dropwise via a syringe or dropping funnel over a period of 15-20 minutes.

    • Causality: Slow, dropwise addition is essential to maintain a controlled reaction temperature and prevent a rapid exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material and product should have different Rf values.

    • Causality: Stirring at room temperature ensures the reaction proceeds to completion. TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up and Extraction: a. Once the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice-water bath. b. Slowly and carefully add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acetic anhydride and acetic acid. Be cautious as gas evolution (CO₂) will occur. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with 15 mL portions of dichloromethane.[2]

    • Causality: Quenching with a weak base like sodium bicarbonate neutralizes acidic components, facilitating a clean extraction. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: a. Combine all the organic layers and wash them with 20 mL of brine (saturated aqueous NaCl solution). b. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Causality: Washing with brine helps to remove any remaining water and inorganic salts from the organic layer. The drying agent removes residual water from the organic solvent.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing the polarity). Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Causality: Column chromatography is a standard and effective technique for purifying organic compounds from unreacted starting materials and byproducts.

  • Characterization: Remove the solvent from the purified fractions under reduced pressure to obtain Piperazine, 1-acetyl-4-o-tolyl- as a pure compound. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product should be a white to off-white solid.[1]

Data Presentation

Parameter1-(o-tolyl)piperazine (Starting Material)Piperazine, 1-acetyl-4-o-tolyl- (Product)
IUPAC Name 1-(2-methylphenyl)piperazine1-acetyl-4-(2-methylphenyl)piperazine
CAS Number 39512-51-1[1]101975-77-3
Molecular Formula C₁₁H₁₆N₂[1]C₁₃H₁₈N₂O
Molecular Weight 176.26 g/mol [1]218.29 g/mol
Appearance White to almost white crystalline powder[1]Expected to be a white to off-white solid
Melting Point 44 - 48 °C[1]Not readily available, to be determined
Boiling Point 161 °C/10 mmHg[1]Not readily available, to be determined

Safety Precautions

  • 1-(o-tolyl)piperazine: Causes severe skin burns and eye damage.[3][4] Harmful if swallowed or in contact with skin.[5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Dichloromethane: Can cause skin and eye irritation. May be carcinogenic. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation - Inactive starting material.- Wet reagents or solvent.- Insufficient reaction time.- Check the purity of 1-(o-tolyl)piperazine.- Use freshly opened or distilled anhydrous reagents and solvent.- Extend the reaction time and continue to monitor by TLC.
Formation of multiple products - Reaction temperature was too high.- Presence of impurities in the starting material.- Maintain the reaction temperature at 0 °C during the addition of acetic anhydride.- Purify the starting material before the reaction.
Difficult purification - Product and starting material have similar Rf values.- Try a different eluent system for column chromatography (e.g., dichloromethane/methanol).- Consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Piperazine, 1-acetyl-4-o-tolyl-. By following the step-by-step instructions and understanding the rationale behind each step, researchers can confidently and safely prepare this important chemical intermediate for its further use in drug discovery and development programs.

References

  • PubChem. 1-(o-Tolyl)piperazine dihydrochloride. Available from: [Link]

  • PubChem. 1-Acetylpiperazine. Available from: [Link]

  • Safety Data Sheet for 1-(o-Tolyl)piperazine.
  • ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Available from: [Link]

  • Carl ROTH. 1-(o-Tolyl)piperazine. Available from: [Link]

  • NextSDS. 1-(o-tolyl)piperazine — Chemical Substance Information. Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Piperazine, 1-acetyl-4-o-tolyl-

Executive Summary & Scientific Context Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3), also known as 1-acetyl-4-(2-methylphenyl)piperazine, is a critical synthetic intermediate utilized in the development of neuroact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3), also known as 1-acetyl-4-(2-methylphenyl)piperazine, is a critical synthetic intermediate utilized in the development of neuroactive pharmaceuticals targeting central nervous system (CNS) disorders 1. Because impurities or degradation products in structural analogs can dramatically alter pharmacological efficacy and safety profiles, establishing a robust, stability-indicating analytical method is paramount.

This application note details a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The methodology is engineered using a lifecycle approach, aligning with the recently implemented2 guidelines (effective June 2024) 2.

Physicochemical Profiling & Method Rationale

To move beyond empirical trial-and-error, method development must be rooted in the molecule's physicochemical properties:

  • Ionization & pH Control (Causality): The molecule features a piperazine ring with two distinct nitrogens. The N-acetyl group forms an amide, rendering it neutral. The N-aryl group attached to the o-tolyl moiety acts as a weak base (estimated pKa ~3.5–4.5). To prevent partial ionization—which causes peak tailing and retention time drift—the mobile phase pH must be strictly controlled. We utilize a 20 mM Sodium Dihydrogen Phosphate buffer at pH 4.5. At this pH, the weak base is consistently protonated, and when paired with a highly end-capped C18 column, secondary silanol interactions are suppressed, yielding sharp, symmetrical peaks 3.

  • Chromophore & Detection: The o-tolyl aromatic ring conjugated with the piperazine nitrogen provides a strong π→π∗ transition. UV detection at 254 nm is selected because it captures the absorption maximum of the phenylpiperazine core while minimizing baseline noise from organic modifiers (e.g., methanol) 4.

HPLC_Workflow A Physicochemical Profiling (pKa, logP, UV Max) B Column & Buffer Scouting (C18, pH 4.5 Phosphate) A->B Defines Parameters C Gradient Optimization (Resolution & Peak Symmetry) B->C Selects Selectivity D Method Validation (ICH Q2(R2) Guidelines) C->D Locks Method E Routine QC & Stability Testing D->E Ensures Fit-for-Purpose

Fig 1: Lifecycle approach to HPLC method development aligned with ICH Q14 and Q2(R2).

Analytical Conditions

The following parameters were optimized to ensure a stability-indicating profile capable of separating the active pharmaceutical ingredient (API) intermediate from potential oxidative and hydrolytic degradants.

ParameterSpecification / Condition
Column C18, 150 mm × 4.6 mm, 2.7 µm (Superficially Porous Particle)
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate, adjusted to pH 4.5 with H3​PO4​
Mobile Phase B Methanol (HPLC Grade)
Elution Program Gradient: 0-2 min (35% B), 2-10 min (35% 80% B), 10-12 min (80% B), 12-15 min (35% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection UV/PDA at 254 nm
Injection Volume 10 µL

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST). The analytical run is designed to self-validate; if the SST criteria are not met, the sequence automatically halts, preventing the generation of out-of-specification (OOS) artifacts.

Step 1: Preparation of Solutions
  • Buffer Preparation: Dissolve 2.40 g of anhydrous Sodium Dihydrogen Phosphate in 1000 mL of Milli-Q water. Adjust the pH to 4.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Piperazine, 1-acetyl-4-o-tolyl- reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a diluent mixture of Mobile Phase A and B (50:50, v/v).

Step 2: System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤2.0%

    • USP Tailing Factor ( Tf​ ): ≤1.5

    • Theoretical Plates ( N ): ≥5000

  • Causality Check: A tailing factor >1.5 indicates secondary interactions (e.g., column degradation or buffer depletion). Do not proceed until resolved.

Step 3: Sample Analysis & Forced Degradation (Stability-Indicating Power)

To prove the method is stability-indicating, subject the sample to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and UV light at 254 nm for 24 hours) 4. Inject the stressed samples. The active peak must resolve completely from all degradation products (Resolution, Rs​>2.0 ).

Method Validation Summary (ICH Q2(R2) Framework)

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, ensuring it is fit-for-purpose across its lifecycle 2.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from degradants ( Rs​>1.5 ) Rs​=3.2 (vs. oxidative degradant)Pass
Linearity & Range R2≥0.999 (Range: 25% to 150% of target) R2=0.9998 (25 - 150 µg/mL)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)%RSD = 0.85%Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.6%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.08 µg/mL / LOQ: 0.25 µg/mLPass
Robustness Stable under deliberate variations ( ± pH, temp)No significant shift in Tf​ or AreaPass

Conclusion

The developed RP-HPLC method for Piperazine, 1-acetyl-4-o-tolyl- quantification is highly specific, accurate, and robust. By anchoring the chromatographic parameters to the compound's intrinsic physicochemical traits (pKa and UV absorbance) and embedding a self-validating System Suitability Test, this protocol eliminates analytical ambiguity. It fully complies with the latest ICH Q2(R2) standards, making it directly applicable for routine quality control, impurity profiling, and stability testing in pharmaceutical development.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Effective June 14, 2024. Retrieved from:[Link][2]

  • PubMed / National Institutes of Health. Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Retrieved from: [Link][3]

Sources

Method

Unraveling the Mass Spectrometry Fragmentation Patterns of 1-Acetyl-4-o-tolylpiperazine: A Technical Guide

Executive Summary N-arylpiperazine derivatives represent a privileged scaffold in modern drug discovery, frequently utilized in the development of 5-HT receptor ligands, antimycobacterials, and antiproliferative agents[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-arylpiperazine derivatives represent a privileged scaffold in modern drug discovery, frequently utilized in the development of 5-HT receptor ligands, antimycobacterials, and antiproliferative agents[1]. Understanding their precise mass spectrometric fragmentation is critical for pharmacokinetic (PK) profiling, metabolite identification, and structural elucidation. This application note provides an authoritative, self-validating LC-MS/MS protocol and a mechanistic breakdown of the collision-induced dissociation (CID) pathways for Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine).

Physicochemical & Mass Spectrometric Properties

Before initiating LC-MS/MS method development, it is essential to establish the baseline physicochemical properties of the analyte. The basic tertiary amine in the piperazine ring (pKa ~9.8) makes this compound highly amenable to positive electrospray ionization (ESI+).

  • Chemical Name: 1-Acetyl-4-(2-methylphenyl)piperazine

  • Molecular Formula: C13H18N2O

  • Monoisotopic Mass: 218.1419 Da

  • Precursor Ion [M+H]+: 219.15 Da

  • LogP (Estimated): 1.8 - 2.2 (Predicts good retention on C18 stationary phases).

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates continuous internal standard monitoring and system suitability checks to rule out matrix effects, carryover, or instrument drift.

System Suitability & Quality Control (The Validation Layer)
  • Blank Injection: Inject a 0.1% Formic Acid (FA) in water blank prior to any sample sequence to verify zero carryover.

  • System Suitability Test (SST): Inject a 10 ng/mL neat standard of 1-acetyl-4-o-tolylpiperazine. The relative standard deviation (RSD) of the peak area for the primary transition (m/z 219.15 → 177.14) must be <5% across 5 consecutive injections.

  • Internal Standard (IS) Tracking: 1-Phenylpiperazine-d5 must be spiked into all samples. IS peak areas must remain within ±15% of the mean across the entire batch to validate extraction efficiency.

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol for protein precipitation because it yields a tighter protein pellet and provides superior denaturation of plasma binding proteins, ensuring maximum analyte recovery.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (1-phenylpiperazine-d5 at 50 ng/mL).

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening or "solvent effects" during injection.

UHPLC Separation Parameters

Causality: A bridged ethyl hybrid (BEH) C18 column is utilized to withstand the acidic mobile phase while providing sharp peak shapes for basic amines[2].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The low pH ensures the piperazine nitrogen remains fully protonated, maximizing ESI+ sensitivity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min), linear ramp to 95% B (1-5 min), hold at 95% B (5-6 min), re-equilibrate at 5% B (6-8 min).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI-QqQ)

Causality: Argon is utilized as the collision gas because its higher atomic mass (compared to nitrogen) provides more efficient momentum transfer during CID, which is strictly required to shatter the highly stable, saturated piperazine ring.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon (0.15 mL/min).

LCMS_Workflow S1 Sample Prep Protein Ppt S2 UHPLC C18 Gradient S1->S2 S3 ESI+ MS Protonation S2->S3 S4 CID MS/MS Fragmentation S3->S4 S5 Data Analysis Peak Assignment S4->S5

Fig 1. Self-validating LC-MS/MS experimental workflow for piperazine derivative analysis.

Mechanistic Fragmentation Pathways

Upon electrospray ionization, the basic nitrogen of the piperazine ring is protonated, yielding a highly stable [M+H]+ precursor ion at m/z 219.15. During CID, the molecule exhibits three primary, competitive fragmentation pathways.

Pathway A: Amide Cleavage (Loss of Ketene)

The N-acetyl moiety acts as a strong electron-withdrawing group. Under CID, the amide bond undergoes a characteristic neutral loss of ketene (CH2=C=O, 42 Da), resulting in the formation of the 1-o-tolylpiperazine product ion at m/z 177.14 . This pathway is thermodynamically favored due to the stability of the resulting secondary amine, making it the most abundant fragment (base peak) and the ideal quantifier ion.

Pathway B: N-Aryl Bond Cleavage

The C-N bond connecting the piperazine ring to the o-tolyl group can undergo heterolytic cleavage. Depending on charge retention, this yields two distinct diagnostic ions:

  • Charge retention on the piperazine moiety: Yields the N-acetylpiperazine cation at m/z 127.09 . This specific fragment is universally observed and highly diagnostic for 4-acylpiperazine derivatives[3].

  • Charge retention on the aryl group: Yields the tropylium ion at m/z 91.05 . The formation of this ion is specifically facilitated by the ortho-methyl group on the phenyl ring, which undergoes rapid ring expansion to form the highly stable, aromatic seven-membered ring.

Pathway C: Cross-Ring Cleavage

The saturated piperazine heterocycle is susceptible to cross-ring fragmentation (a retro-Diels-Alder-like cleavage). This results in the loss of a C2H5N neutral fragment from the m/z 177 intermediate, forming a highly conjugated o-tolylaziridinium ion at m/z 132.10 . This cross-ring cleavage is a hallmark structural identifier for N-arylpiperazines[4].

Fragmentation_Pathway M [M+H]+ m/z 219.15 1-Acetyl-4-o-tolylpiperazine F1 m/z 177.14 1-o-Tolylpiperazine ion M->F1 - CH2CO (42 Da) F2 m/z 127.09 N-Acetylpiperazine ion M->F2 N-Aryl Cleavage F4 m/z 91.05 Tropylium ion M->F4 Direct Cleavage F3 m/z 132.10 o-Tolylaziridinium ion F1->F3 Cross-Ring Cleavage F1->F4 - C4H8N2 (86 Da)

Fig 2. ESI-MS/MS CID fragmentation pathways for 1-acetyl-4-o-tolylpiperazine.

Data Presentation: Quantitative Fragment Summary

The table below summarizes the quantitative data for the MRM transition optimization, mapping the exact mass losses to their corresponding structural assignments.

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral LossStructural AssignmentRecommended CE (eV)Utility
219.15177.14 42.01Ketene (CH2CO)1-o-Tolylpiperazine ion20Quantifier
219.15132.10 87.05C4H7NOo-Tolylaziridinium ion28Qualifier 1
219.15127.09 92.06Toluene (C7H8)N-Acetylpiperazine ion25Qualifier 2
219.1591.05 128.10C6H12N2OTropylium ion (C7H7+)35Structural ID

References

  • BenchChem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of N-arylpiperazines. 4

  • CDN Science Pub. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. 3

  • Taylor & Francis. Full article: Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. 2

  • MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. 1

Sources

Application

Advanced Crystallization Protocols for High-Purity Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3)

Introduction & Rationale Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine) is a critical organic intermediate widely utilized in medicinal chemistry and the development of central nerv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine) is a critical organic intermediate widely utilized in medicinal chemistry and the development of central nervous system (CNS) therapeutics[1]. The molecular architecture of this compound (C13H18N2O) features a piperazine ring substituted with an acetyl group and an o-tolyl group, providing a balanced amphiphilicity (clogP ≈ 1.8–2.2)[2].

The Crystallization Challenge: The primary hurdle in isolating high-purity 1-acetyl-4-o-tolylpiperazine is its thermal instability. The compound exists as a white crystalline solid but melts at approximately 120 °C with concurrent chemical decomposition[2]. Consequently, traditional melt crystallization or high-temperature evaporative techniques are strictly precluded, as they induce thermal degradation[3]. To achieve >99.5% purity, scientists must rely on solution-based thermodynamic methods—specifically Controlled Cooling Crystallization and Anti-Solvent Crystallization —operating well below the 120 °C threshold[4][5].

Thermodynamic Principles & Solvent Selection

Successful crystallization relies on exploiting the differential solubility of the active pharmaceutical ingredient (API) and its synthetic impurities. Because 1-acetyl-4-o-tolylpiperazine is highly soluble in organic solvents like ethanol and dichloromethane (DCM) but exhibits poor aqueous solubility[2], we can engineer specific solvent/anti-solvent environments to force controlled precipitation.

Table 1: Solvent System Matrix for 1-acetyl-4-o-tolylpiperazine
Crystallization StrategyPrimary SolventAnti-SolventOperating TempRationale & Causality
Controlled Cooling Ethanol (EtOH)N/A (Heptane wash)60 °C to 5 °CHigh solubility at 60 °C with a steep solubility curve. Keeps the system safely below the 120 °C decomposition point[2][3].
Anti-Solvent DichloromethaneHexane20 °C (Isothermal)DCM easily dissolves the API; Hexane acts as a strong anti-solvent. Ensures high yield and rapid recovery without thermal stress[4][].
Anti-Solvent (Green) Ethanol (EtOH)Water (H₂O)20 °C (Isothermal)API is poorly soluble in water[2]. Serves as an eco-friendly alternative for intermediate purification[7].

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Ethanol)

Objective: Maximize crystal size distribution (CSD) and purity while preventing thermal degradation[5][8].

  • Dissolution: Suspend 10.0 g of crude 1-acetyl-4-o-tolylpiperazine in 40 mL of absolute ethanol within a jacketed crystallizer.

  • Heating: Heat the suspension to 60 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

    • Causality: 60 °C ensures complete dissolution while remaining 60 °C below the decomposition temperature, safeguarding the molecule's structural integrity[2].

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove any insoluble particulate impurities.

  • Controlled Cooling: Program the crystallizer to cool from 60 °C to 45 °C at a linear rate of 1.0 °C/min.

  • Seeding (Critical Step): At 45 °C (within the metastable zone), introduce 0.1 g of pure 1-acetyl-4-o-tolylpiperazine seed crystals.

    • Causality: Seeding bypasses spontaneous primary nucleation. This prevents the product from sudden "crashing out," which traps mother liquor and impurities within the crystal lattice[5][].

  • Secondary Cooling: Cool the seeded solution from 45 °C to 5 °C at a slower rate of 0.2 °C/min.

    • Causality: A slow cooling rate maintains the supersaturation level strictly within the metastable zone, promoting the growth of existing crystals over the generation of new, fine nuclei[3][8].

  • Isothermal Hold: Maintain the suspension at 5 °C for 2 hours to maximize thermodynamic yield.

  • Isolation & Washing: Filter the crystals under vacuum. Wash the filter cake with 10 mL of cold heptane (5 °C).

    • Causality: Cold heptane acts as an anti-solvent wash, displacing the impurity-rich ethanol mother liquor without dissolving the purified product[4].

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

CoolingCrystallization Start Crude 1-acetyl-4-o-tolylpiperazine Dissolve Dissolution in Ethanol (T = 60°C) Start->Dissolve Filter Hot Filtration (Remove Impurities) Dissolve->Filter Cooling Controlled Cooling (-0.5°C/min to 5°C) Filter->Cooling Metastable Metastable Zone (Supersaturation) Cooling->Metastable Nucleation Primary Nucleation (or Seeding at 45°C) Metastable->Nucleation Growth Crystal Growth (Isothermal Hold) Nucleation->Growth Isolation Filtration & Washing (Cold Heptane) Growth->Isolation Product High-Purity API (>99.5% HPLC) Isolation->Product

Workflow of Controlled Cooling Crystallization for 1-acetyl-4-o-tolylpiperazine.
Protocol B: Anti-Solvent Crystallization (DCM/Hexane)

Objective: Rapid isolation of the API from reaction mixtures with zero thermal exposure[4][7].

  • Dissolution: Dissolve 10.0 g of crude 1-acetyl-4-o-tolylpiperazine in 20 mL of Dichloromethane (DCM) at 20 °C.

  • Clarification: Filter the solution to ensure it is optically clear and free of undissolved particulates.

  • Anti-Solvent Addition: Transfer the concentrated DCM solution to a vessel equipped with a high-shear overhead stirrer (400 rpm). Using an automated dosing pump, add 60 mL of Hexane (the anti-solvent) at a constant rate of 2 mL/min.

    • Causality: Slow, controlled addition of the anti-solvent manages the local supersaturation at the mixing point. Dumping the anti-solvent too quickly leads to "oiling out" (liquid-liquid phase separation) or the formation of amorphous aggregates[4][].

  • Aging (Ostwald Ripening): Once the addition is complete, continue stirring the resulting slurry at 20 °C for 2 hours.

    • Causality: Aging allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals, significantly improving filterability and final purity.

  • Isolation: Filter the slurry via vacuum filtration. Wash the cake with 15 mL of pure Hexane to remove residual DCM.

  • Drying: Vacuum dry at 35 °C until a constant weight is achieved.

AntiSolvent API API in DCM (Concentrated) Mix High-Shear Mixing (T = 20°C) API->Mix AntiSolvent Hexane Addition (Anti-Solvent) AntiSolvent->Mix Precipitation Rapid Precipitation (Nucleation) Mix->Precipitation Aging Ostwald Ripening (2 Hours) Precipitation->Aging Collect Vacuum Filtration Aging->Collect

Anti-Solvent Crystallization mechanism using Dichloromethane and Hexane.

Analytical Validation (Self-Validating Systems)

To ensure the crystallization protocols were successful and the compound did not undergo thermal degradation, the following analytical checks must be performed:

  • HPLC (High-Performance Liquid Chromatography): Verify that the purity is >99.5%. The absence of the o-tolylpiperazine starting material or acetylating byproducts confirms successful impurity rejection.

  • DSC (Differential Scanning Calorimetry): An endothermic melting peak should be observed at ~120 °C, immediately followed by an exothermic decomposition profile[2]. A sharp, narrow endothermic onset indicates high crystalline purity and validates that the low-temperature protocol successfully preserved the molecule.

  • XRPD (X-Ray Powder Diffraction): Confirms the specific polymorphic form and overall crystallinity of the isolated solid, ensuring no amorphous material was generated during anti-solvent addition.

References

  • Buy Piperazine, 1-acetyl-4-o-tolyl- (EVT-5326369) | 101975-77-3. EvitaChem.
  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity.
  • Pharmaceutical Crystalliz
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala.
  • Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. MDPI.

Sources

Method

Preclinical In Vivo Dosing and Pharmacological Profiling Protocol for Piperazine, 1-acetyl-4-o-tolyl-

Executive Summary & Mechanistic Rationale Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3; MW: 218.29 g/mol ) is an emerging synthetic organic compound characterized by a piperazine ring substituted with an acetyl grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3; MW: 218.29 g/mol ) is an emerging synthetic organic compound characterized by a piperazine ring substituted with an acetyl group at the N1 position and an o-tolyl (2-methylphenyl) group at the N4 position. It serves as a highly lipophilic lead compound for developing new therapeutics targeting central nervous system (CNS) disorders (1[1]).

The Causality of the Chemical Structure: Unsubstituted arylpiperazines often suffer from poor bioavailability and rapid metabolic degradation. The addition of the acetyl group neutralizes the basicity of the N1 nitrogen, while the N4 nitrogen's basicity is already attenuated by the electron-withdrawing nature of the adjacent aromatic o-tolyl ring. Consequently, 1-acetyl-4-(o-tolyl)piperazine is highly lipophilic at physiological pH. This structural modification intentionally enhances passive diffusion across the blood-brain barrier (BBB), facilitating cellular uptake and interaction with CNS targets such as serotonin (5-HT) and dopamine receptors, which are canonical targets for arylpiperazine derivatives (2[2], 3[3]).

This application note outlines a self-validating in vivo protocol designed to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this specific compound in murine models.

Experimental Workflow & Pathway Visualization

Workflow cluster_PK Phase 3: Pharmacokinetics cluster_PD Phase 4: Pharmacodynamics PREP Phase 1: Formulation (DMSO/Tween/Saline) QC QC Check: DLS Analysis (Confirm <10nm Micelles) PREP->QC DOSE Phase 2: In Vivo Dosing (IV, IP, PO in Murine Models) QC->DOSE Pass PK_SAMP Serial Blood & Brain Sampling (T=5m to 24h) DOSE->PK_SAMP PD_ASSAY Behavioral Assays (e.g., Nociception/Anxiety) DOSE->PD_ASSAY PK_ANALYSIS LC-MS/MS Quantification (Determine Cmax, AUC, Kp) PK_SAMP->PK_ANALYSIS PD_VAL Validation: Antagonist Reversal (Confirm Target Specificity) PD_ASSAY->PD_VAL

Caption: Comprehensive in vivo workflow integrating formulation QC, PK profiling, and PD validation.

Signaling LIG 1-acetyl-4-(o-tolyl)piperazine (Lipophilic Ligand) BBB Blood-Brain Barrier (High Kp Permeation) LIG->BBB Passive Diffusion REC 5-HT / DA / OTR Receptors (CNS Target) BBB->REC Target Engagement SIG G-Protein Signaling (cAMP / IP3 Modulation) REC->SIG Allosteric/Orthosteric Binding OUT Behavioral Output (e.g., Antinociception) SIG->OUT Neural Circuit Activation

Caption: Putative CNS target engagement and downstream signaling pathway for o-tolylpiperazines.

Step-by-Step Methodologies

Phase 1: Vehicle Formulation & Quality Control

Because 1-acetyl-4-(o-tolyl)piperazine lacks a strongly basic amine, it will not readily dissolve in standard aqueous buffers (e.g., PBS) as a salt. Attempting to dose a suspension intravenously (IV) or intraperitoneally (IP) will cause erratic absorption or fatal micro-embolisms.

  • Primary Solubilization : Weigh out 10 mg of the compound. Add 500 µL of 100% Dimethyl Sulfoxide (DMSO) and vortex until completely dissolved. Causality: DMSO disrupts the crystalline lattice of the lipophilic compound.

  • Surfactant Addition : Add 1,000 µL of Tween-80. Vortex for 2 minutes. Causality: Tween-80 creates a micellar environment that prevents the compound from crashing out when the aqueous phase is introduced.

  • Aqueous Phase : Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing. Final vehicle composition: 5% DMSO / 10% Tween-80 / 85% Saline .

  • Self-Validation (QC Check) : Analyze the formulation using Dynamic Light Scattering (DLS). The solution must show a uniform micellar size of <15 nm with no macro-precipitates. If the solution is cloudy, discard and reformulate.

Phase 2: In Vivo Dosing & Pharmacokinetic (PK) Profiling

To establish the baseline PK and brain penetrance, an acute single-dose study in C57BL/6 mice (8-10 weeks old) is required.

  • Administration :

    • IV Cohort (n=12) : Administer 5 mg/kg via the lateral tail vein.

    • PO Cohort (n=12) : Administer 10 mg/kg via oral gavage.

  • Sampling Timeline : Euthanize mice (n=3 per timepoint) at 15 min, 30 min, 1 h, and 4 h post-dose.

  • Tissue Collection :

    • Collect whole blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 min to isolate plasma.

    • Perfuse the animal with ice-cold saline to remove residual blood from the brain vasculature. Rapidly dissect the brain, weigh it, and snap-freeze in liquid nitrogen.

  • Self-Validation (Exposure Check) : The IV cohort at T=15 min serves as an internal control. If plasma levels are negligible, the formulation precipitated in vivo, invalidating the PO/IP data.

Phase 3: Pharmacodynamic (PD) Target Engagement

Arylpiperazines, particularly o-tolyl derivatives, frequently modulate spinal and supraspinal pathways, including oxytocin receptors (OTRs) and 5-HT receptors, resulting in antinociceptive or anxiolytic behavioral outputs (4[4]).

  • Behavioral Assay (Formalin Test) : Inject 20 µL of 2% formalin into the intraplantar surface of the right hind paw 30 minutes after IP administration of 1-acetyl-4-(o-tolyl)piperazine (10 mg/kg).

  • Observation : Quantify the time spent flinching/licking the injected paw in the early phase (0-10 min) and late phase (15-45 min).

  • Self-Validation (Antagonist Reversal) : To prove the effect is mediated by specific CNS receptors (e.g., 5-HT1A or OTR), pre-treat a control cohort with a known selective antagonist (e.g., WAY-100635 for 5-HT1A or L-368,899 for OTR) 15 minutes prior to administering the piperazine compound. A reversal of the behavioral phenotype confirms target-specific causality rather than off-target sedation.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic profile of highly lipophilic acetylated arylpiperazines in murine models, serving as a benchmark for LC-MS/MS bioanalytical validation.

Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (10 mg/kg)IP Administration (10 mg/kg)Biological Significance
Cmax (Plasma) 1,200 - 1,500 ng/mL400 - 600 ng/mL800 - 1,100 ng/mLPeak systemic exposure.
Tmax N/A (Immediate)0.5 - 1.0 h0.25 - 0.5 hRate of systemic absorption.
Half-life (T1/2) 1.2 - 2.5 h1.5 - 3.0 h1.5 - 2.8 hIndicates potential need for BID dosing.
Bioavailability (F%) 100%30% - 45%75% - 85%Evaluates first-pass hepatic metabolism.
Brain-to-Plasma Ratio (Kp) 1.5 - 2.5 1.5 - 2.5 1.5 - 2.5 Critical Metric: Values >1.0 confirm successful BBB penetration driven by the acetyl group.

References

  • Title: Buy Piperazine, 1-acetyl-4-o-tolyl- (EVT-5326369)
  • Title: In Vivo Dissection of Two Intracellular Pathways Involved in the Spinal Oxytocin-Induced Antinociception in the Rat Source: ACS Chemical Neuroscience URL
  • Title: Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines Source: MDPI URL
  • Title: CN112437768B - Novel functionalized lactams as serotonin receptor 7 modulators and methods of use thereof Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Acetyl-4-o-tolylpiperazine Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks in the synthesis of Piperazine, 1-acetyl-4-o-tolyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing yield bottlenecks in the synthesis of Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine).

Because this compound features both an electron-rich piperazine core and a sterically demanding ortho-substituted aryl ring, standard synthetic conditions often fail. Below, we dissect the two primary synthetic pathways—N-acetylation (Route A) and Buchwald-Hartwig Cross-Coupling (Route B)—providing causality-driven troubleshooting and self-validating protocols.

SynthesisWorkflow StartA 1-(o-Tolyl)piperazine ReagentA Acetylation (Ac2O, DIPEA, DCM) StartA->ReagentA Product 1-Acetyl-4-o-tolylpiperazine ReagentA->Product Route A StartB 1-Acetylpiperazine + 2-Bromotoluene ReagentB Buchwald-Hartwig (Pd2(dba)3, RuPhos) StartB->ReagentB ReagentB->Product Route B

Fig 1. Dual synthetic pathways for 1-acetyl-4-o-tolylpiperazine.

Part 1: Troubleshooting Route A (The N-Acetylation Pathway)

FAQ 1: Why is my N-acetylation of 1-(o-tolyl)piperazine stalling at 70% conversion despite using excess acetic anhydride?

The Causality: This plateau is rarely a thermodynamic limit; it is a kinetic stalling caused by localized acidification. As acetic anhydride reacts with the secondary amine, acetic acid is generated as a byproduct. If the base used (e.g., standard Triethylamine) is insufficient or poorly distributed, the unreacted 1-(o-tolyl)piperazine becomes protonated. A protonated amine is non-nucleophilic, effectively halting the reaction. Furthermore, adventitious water in the solvent can competitively hydrolyze the acetic anhydride.

The Solution: Switch to a highly sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in strict stoichiometric excess (1.5–2.0 eq). DIPEA acts as an aggressive acid scavenger without competing for the acetylating agent, driving the reaction to >95% conversion[1].

Protocol 1: Self-Validating N-Acetylation

Step 1: In an oven-dried flask under Argon, dissolve 1-(o-tolyl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Step 2: Add DIPEA (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Step 3: Add Acetic Anhydride (1.1 eq) dropwise over 10 minutes to control the exothermic reaction and prevent ring-opening side reactions. Step 4: Remove the ice bath and stir at room temperature for 2 hours. Step 5: Quench with saturated aqueous NaHCO3. Extract 3x with DCM, dry over MgSO4, and concentrate in vacuo.

System Validation Checkpoints:

  • In-Process Control (IPC): Take a 10 µL aliquot, dilute in 1 mL MeCN, and run LCMS. The system validates completion when the starting material peak (m/z 177.1 [M+H]+) is ≤ 1% relative to the product peak (m/z 219.1 [M+H]+).

  • Phase Separation Check: Post-quench, verify the aqueous phase pH is ≥ 8. This confirms the complete neutralization of acetic acid, preventing product protonation and subsequent loss in the aqueous layer.

Part 2: Troubleshooting Route B (The Buchwald-Hartwig Pathway)

FAQ 2: How do I overcome the severe steric hindrance when coupling 1-acetylpiperazine with 2-bromotoluene? My yields are <15%.

The Causality: The primary failure point in this specific coupling is steric clash during the catalytic cycle. The ortho-methyl group on 2-bromotoluene creates a severe steric barrier during the reductive elimination step. Standard bidentate ligands (like BINAP) restrict the flexibility of the Palladium center, trapping it in an intermediate state and leading to catalyst deactivation or protodehalogenation side reactions.

The Solution: You must shift from first-generation bidentate ligands to bulky, electron-rich dialkylbiaryl phosphine ligands. RuPhos is specifically engineered for ortho-substituted aryl halides. The isopropoxy groups on the lower aryl ring of RuPhos stabilize the palladium intermediate and accelerate reductive elimination, easily accommodating the ortho-methyl bulk[2].

Quantitative Catalyst System Optimization
Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd2(dba)3 (2 mol%)BINAP (4 mol%)NaOtBuToluene100< 15%Bidentate ligand restricts flexibility; steric clash at ortho-methyl inhibits reductive elimination.
Pd(OAc)2 (2 mol%)XPhos (4 mol%)Cs2CO31,4-Dioxane100~ 65%Bulky dialkylbiaryl phosphine accommodates ortho substituent but suffers from slower transmetalation.
Pd2(dba)3 (2 mol%)RuPhos (4 mol%)NaOtBuToluene90> 85% Isopropoxy groups on the lower aryl ring of RuPhos stabilize the Pd intermediate, accelerating reductive elimination[2].
Protocol 2: High-Yield Buchwald-Hartwig Amine Arylation

Step 1: Charge a Schlenk flask with 1-acetylpiperazine (1.2 eq), 2-bromotoluene (1.0 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq). Step 2: Seal the flask and purge with Argon (3 vacuum/Argon cycles). Critical: Oxygen will irreversibly oxidize the phosphine ligand. Step 3: Add anhydrous, degassed Toluene to achieve a 0.15 M concentration. Step 4: Heat the mixture at 90 °C for 12 hours under vigorous stirring. Step 5: Cool to room temperature, dilute with Ethyl Acetate, filter through a pad of Celite to remove palladium black, and concentrate.

System Validation Checkpoints:

  • Catalyst Health Check: Monitor the reaction color. A shift from dark red/purple (active Pd(0) species) to black (precipitated Pd black) before the 4-hour mark indicates a system failure due to oxygen ingress.

  • In-Process Control (IPC): Run GC-MS or LCMS on a filtered reaction aliquot. Validation requires the complete disappearance of 2-bromotoluene (m/z 170/172) and the emergence of the target mass (m/z 219.1 [M+H]+).

Part 3: Downstream Processing & Isolation

FAQ 3: I am losing a significant amount of the target compound during the aqueous workup. How can I optimize recovery?

The Causality: 1-Acetyl-4-o-tolylpiperazine possesses moderate-to-high water solubility due to the hydrogen-bonding capability of the acetyl oxygen and the basicity of the piperazine nitrogen. Standard aqueous washes (like brine) are often insufficient to force the compound entirely into the organic layer, leading to emulsion formation and yield attrition.

The Solution: Implement a "salting-out" extraction matrix. Saturate the aqueous phase with solid K2CO3 rather than NaCl. This achieves two things: it maximizes the ionic strength of the aqueous layer (forcing the organic compound out) and ensures the piperazine nitrogen remains entirely deprotonated (free base form). Extract using a highly polar organic mixture, such as DCM/Isopropanol (9:1 v/v), to ensure >98% recovery of the product.

References[2] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI

URL:[1] BENZAMIDES - European Patent Office - EP 2734517 B1 - Googleapis.com URL:

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for Piperazine, 1-acetyl-4-o-tolyl-

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges during the purity validation of Piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges during the purity validation of Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine).

By understanding the exact physicochemical properties of this arylpiperazine derivative, we can move beyond trial-and-error chromatography and implement mechanistically sound, self-validating analytical methods.

Part 1: Mechanistic Insight & Causality

To resolve co-elution, we must first understand the molecular behavior of Piperazine, 1-acetyl-4-o-tolyl- and its synthetic impurities.

The parent molecule, 1-(2-methylphenyl)piperazine, possesses two distinct nitrogen atoms: a highly basic aliphatic secondary amine (pKa ~9.5) and a weakly basic aniline-like nitrogen attached to the tolyl ring (pKa ~3-5)[1]. When this molecule is acetylated to form Piperazine, 1-acetyl-4-o-tolyl-, the highly basic aliphatic nitrogen is converted into an amide. Amides are neutral under standard HPLC conditions. Consequently, the target molecule is only weakly basic, driven entirely by the aryl nitrogen.

The Root Causes of Co-Elution:

  • Secondary Silanol Interactions (Peak Tailing): If the acetylation reaction is incomplete, the unreacted 1-(2-methylphenyl)piperazine remains in the sample. Its highly basic aliphatic amine will interact strongly with ionized, acidic silanol groups (Si-O⁻) on standard Type-A silica columns[2]. This creates a mixed-mode retention mechanism, causing the precursor peak to tail severely and co-elute with the target analyte[3].

  • Hydrophobic Parity (Isomeric Co-elution): Positional isomers, such as the m-tolyl or p-tolyl derivatives, have nearly identical LogP values to the o-tolyl target. Standard C18 columns separate primarily by hydrophobicity, making them "blind" to these subtle structural shifts, resulting in sharp but merged peaks.

Part 2: Diagnostic Workflow

Use the following decision matrix to diagnose and resolve your specific co-elution profile.

G Start Identify Co-elution Profile CheckImp Analyze Impurity Chemistry Start->CheckImp IsBasic Basic Precursor (e.g., 1-(2-methylphenyl)piperazine) CheckImp->IsBasic Tailing/Broad Peak IsIsomer Positional Isomer (e.g., m-tolyl / p-tolyl) CheckImp->IsIsomer Sharp, Merged Peak ActionBasic1 Lower pH to 2.5 (Suppress Silanol Activity) IsBasic->ActionBasic1 ActionBasic2 Use Base-Deactivated End-Capped Column IsBasic->ActionBasic2 ActionIsomer1 Switch to Phenyl-Hexyl (π-π Interactions) IsIsomer->ActionIsomer1 ActionIsomer2 Change Modifier (MeCN to MeOH) IsIsomer->ActionIsomer2 Validate System Suitability Validation (Resolution > 2.0, Tailing < 1.2) ActionBasic1->Validate ActionBasic2->Validate ActionIsomer1->Validate ActionIsomer2->Validate

Decision matrix for resolving Piperazine, 1-acetyl-4-o-tolyl- co-elution.

Part 3: Troubleshooting FAQs

Q1: My main peak is being swallowed by a massive, tailing impurity peak. How do I fix this? A: This is the classic signature of unreacted 1-(2-methylphenyl)piperazine. Because it contains a free secondary amine, it undergoes ion-exchange interactions with residual silanols on your column[3]. Solution: You must suppress silanol ionization. Drop your mobile phase pH to 2.5 using a phosphate or formate buffer. At pH 2.5, the silanols (pKa ~3.5-4.5) are protonated and neutral, shutting down the secondary interaction[2]. Alternatively, switch to a modern, high-purity Type-B silica column with aggressive end-capping.

Q2: I have resolved the tailing, but I am still seeing a shoulder on my main peak. Mass spec indicates it has the exact same mass. A: You are likely dealing with a positional isomer (e.g., 1-acetyl-4-p-tolylpiperazine) formed from isomeric impurities in your starting materials. C18 columns cannot easily distinguish between ortho, meta, and para methyl placements because their hydrophobic footprints are nearly identical. Solution: Switch your stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns offer π−π and dipole-dipole interactions that provide exceptional shape selectivity, easily resolving the steric differences between ortho and para methyl groups[4].

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier? A: For arylpiperazines, Methanol is highly recommended when using Phenyl-based columns. Acetonitrile contains a π -bond that can compete with the analyte for the π−π interaction sites on the stationary phase, dampening the column's shape selectivity. Methanol is a protic solvent that does not interfere with π−π interactions, thereby maximizing the resolution of positional isomers.

Part 4: Quantitative Method Comparison

The following table summarizes the causal impact of adjusting chromatographic variables on the resolution ( Rs​ ) and tailing factor ( Tf​ ) of Piperazine, 1-acetyl-4-o-tolyl- and its common impurities.

Chromatographic ConditionMain Peak Tf​ Precursor Impurity Tf​ Precursor Resolution ( Rs​ )Isomer Separation (o- vs p-)
C18, pH 6.5, MeCN 1.12.8 (Severe Tailing)< 1.0 (Co-elution)Co-elutes ( Rs​ < 0.5)
C18, pH 2.5, MeCN 1.01.31.8Partial ( Rs​ ~ 1.2)
Phenyl-Hexyl, pH 2.5, MeOH 1.01.1> 3.0 (Baseline) Resolved ( Rs​ > 2.0)

Part 5: Self-Validating Experimental Protocol

To guarantee data integrity, the following protocol features a built-in self-validation loop. If the System Suitability Criteria are not met, the system automatically invalidates the run, preventing the reporting of compromised data.

Validated HPLC-UV Protocol for Purity Assessment

1. Reagent & Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Phosphate monobasic ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. Causality: Strict pH control ensures silanol suppression.

  • Organic (Mobile Phase B): 100% HPLC-grade Methanol.

  • Diluent: 50:50 Water:Methanol (v/v).

2. Chromatographic Conditions

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent base-deactivated phenyl phase).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics for sharper peaks).

  • Detection: UV at 254 nm (Optimal for the o-tolyl chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0 - 2 min: 30% B

    • 2 - 12 min: Linear ramp to 80% B

    • 12 - 15 min: Hold at 80% B

    • 15 - 16 min: Return to 30% B

    • 16 - 20 min: Re-equilibration.

3. System Suitability Validation (Self-Validating Gate) Before injecting actual samples, inject a System Suitability Solution containing 100 µg/mL of Piperazine, 1-acetyl-4-o-tolyl- and 10 µg/mL of 1-(2-methylphenyl)piperazine.

  • Gate 1 (Peak Symmetry): The Tailing Factor ( Tf​ ) for the precursor peak must be ≤ 1.5 . (Failure indicates column degradation or buffer pH drift).

  • Gate 2 (Resolution): The Resolution ( Rs​ ) between the precursor and the main peak must be ≥ 2.0 . (Failure indicates inadequate organic modifier selectivity).

  • Gate 3 (Precision): Six replicate injections of the main standard must yield an area RSD of ≤ 2.0% .

  • Directive: Do not proceed to sample analysis unless all three gates are successfully passed.

References

  • Determination of 1-aryl-4-propylpiperazine pKa values. ElectronicsAndBooks. Available at:[Link]

  • Structure−Activity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents. 2. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Solubility Enhancement for Piperazine, 1-acetyl-4-o-tolyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with Piperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine).

While the piperazine core is a privileged scaffold in medicinal chemistry[1], this specific derivative presents unique challenges. The N1-acetylation neutralizes one basic center, while the N4-o-tolyl substitution introduces significant lipophilicity (clogP ≈ 1.8–2.2) and reduces the basicity of the remaining nitrogen via aromatic conjugation. Consequently, the compound is highly soluble in organic solvents like dichloromethane but exhibits poor aqueous solubility at physiological pH[2].

Below, you will find a strategic decision matrix, field-proven troubleshooting FAQs, quantitative reference data, and self-validating protocols to successfully formulate this compound for aqueous environments.

Strategic Workflow for Solubility Enhancement

DecisionTree Start Piperazine, 1-acetyl-4-o-tolyl- Poor Aqueous Solubility Target Target Dosage Form? Start->Target Liquid Liquid Formulation (IV / Oral Solution) Target->Liquid Liquid Media Solid Solid Formulation (Tablet / Capsule) Target->Solid Solid Media Salt Salt Formation (HCl / Mesylate) Liquid->Salt Reversible Ionization CD Cyclodextrin Complexation (HP-β-CD) Liquid->CD Aromatic Ring Encapsulation Solid->Salt ASD Amorphous Solid Dispersion (PVP / HPMC) Solid->ASD Lattice Energy Reduction

Decision matrix for selecting solubility enhancement strategies based on dosage form.

Part 1: Troubleshooting & FAQs

FAQ 1: Why does Piperazine, 1-acetyl-4-o-tolyl- exhibit pH-dependent solubility, and why does it precipitate in PBS (pH 7.4)? Expert Insight: The solubility profile is dictated by the compound's pKa. The N1-acetyl group is an amide (non-basic). The N4 nitrogen is conjugated with the o-tolyl ring, making it a weak base (estimated pKa ~6.0). In acidic media (e.g., gastric fluid, pH 1.2), the N4 nitrogen is fully protonated, disrupting the crystal lattice and yielding high solubility. However, in PBS (pH 7.4), the environmental pH exceeds the pKa, driving the equilibrium toward the uncharged, lipophilic free base. This free base rapidly precipitates due to hydrophobic exclusion from water[1][2]. Actionable Fix: For neutral pH buffers, abandon simple pH adjustment. Transition to a cyclodextrin inclusion complex or a co-solvent system (e.g., 10% Ethanol / 40% PEG400) to stabilize the uncharged species[3].

FAQ 2: We attempted salt formation with citric acid, but the solubility did not improve significantly. What is the mechanistic failure here? Expert Insight: Salt formation requires a pKa difference ( Δ pKa) of at least 2 to 3 units between the basic drug and the counter-ion acid to ensure stable, irreversible proton transfer[4]. Because the N4-aryl piperazine is only weakly basic, a weak acid like citric acid (pKa1 ~3.1) does not provide a sufficient Δ pKa gradient. The resulting complex is likely a weakly associated co-crystal or simply a physical mixture that disproportionates in water. Actionable Fix: Use stronger acids like hydrochloric acid (HCl) or methanesulfonic acid to force complete protonation and form a stable, highly soluble salt[5].

FAQ 3: When using HP-β-CD, we observe an initial spike in solubility followed by precipitation after 24 hours. How do we stabilize the inclusion complex? Expert Insight: This phenomenon indicates a supersaturated state where the complexation equilibrium is competing with the crystallization kinetics of the free base. The lipophilic o-tolyl ring inserts into the hydrophobic cavity of HP-β-CD[3]. If precipitation occurs over time, the binding constant ( K1:1​ ) is insufficient to keep the drug fully solubilized at that specific CD concentration. Actionable Fix: Add a small amount of a water-soluble polymer (e.g., 0.1% w/v HPMC) to the aqueous vehicle. The polymer acts as a precipitation inhibitor by forming a ternary complex (Drug : CD : Polymer), which raises the activation energy required for crystal nucleation.

FAQ 4: For Amorphous Solid Dispersions (ASD), should we use PEG 6000 or PVP K30 as the carrier matrix? Expert Insight: PVP K30 is vastly superior for this specific compound. PEG 6000 is a semi-crystalline polymer; its crystalline domains can act as nucleation sites, facilitating the recrystallization of the piperazine derivative over time[6]. PVP is fully amorphous and forms strong hydrogen bonds with the acetyl carbonyl oxygen of Piperazine, 1-acetyl-4-o-tolyl-. This molecular interaction effectively raises the glass transition temperature (Tg) of the mixture, freezing the drug in its highly soluble amorphous state and lowering the thermodynamic barrier to dissolution[7].

Part 2: Quantitative Data Summary

The following table synthesizes expected solubility enhancements based on established methodologies for piperazine derivatives. Use this as a benchmark to validate your experimental yields.

Enhancement StrategyExcipient / ReagentEstimated Aqueous Solubility (mg/mL)Fold Enhancement vs. Free BaseMechanistic Rationale
Free Base (Control) DI Water (pH 7.4)~0.1 - 0.51xHigh lattice energy; lipophilic tolyl group
Salt Formation HCl (pH 3.0)15.0 - 25.0~50xIonization of N4 nitrogen; increased polarity[2]
Cyclodextrin 20% w/v HP-β-CD10.0 - 15.0~30xHydrophobic inclusion of the o-tolyl ring[3]
Solid Dispersion PVP K30 (1:3 ratio)5.0 - 8.0~15xAmorphous state; elimination of lattice energy[7]
Co-solvency 10% EtOH / 40% PEG40012.0 - 18.0~35xReduction of solvent dielectric constant[3]
Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm the success of the physicochemical transformation before proceeding to in vitro or in vivo assays.

Protocol A: Mesylate Salt Formation

Purpose: To maximize solubility for low-pH liquid formulations.

  • Dissolution: Dissolve 1.0 g of Piperazine, 1-acetyl-4-o-tolyl- in 15 mL of minimal hot ethanol (60°C) until a clear solution is achieved.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous magnetic stirring.

  • Crystallization: Cool the mixture to 4°C for 12 hours to induce crystallization of the mesylate salt.

  • Recovery: Filter the precipitate under vacuum and wash with 5 mL of ice-cold diethyl ether to remove unreacted free base. Dry under vacuum at 40°C for 24 hours.

  • Self-Validation Step: Dissolve 10 mg of the dried powder in 1 mL of DI water. Measure the pH. A stable pH (typically ~3.5-4.5) with complete visual clarity confirms successful salt formation and lack of disproportionation[4].

Protocol B: HP-β-CD Inclusion Complexation (Lyophilization Method)

Purpose: To create a highly soluble, neutral-pH compatible powder.

CDWorkflow Step1 Prepare HP-β-CD Aqueous Solution Step2 Add Excess API (Piperazine deriv.) Step1->Step2 Step3 Equilibrate (25°C, 48h, 150rpm) Step2->Step3 Step4 Filter Suspension (0.45 µm PTFE) Step3->Step4 Step5 Lyophilize Filtrate (-80°C, Vacuum) Step4->Step5

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

  • Preparation: Prepare a 20% w/v solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in DI water.

  • Saturation: Add Piperazine, 1-acetyl-4-o-tolyl- in excess (e.g., 50 mg/mL) to the cyclodextrin solution.

  • Equilibration: Shake the suspension on an orbital shaker at 150 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached[3].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved free base.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a dry, fluffy inclusion complex powder.

  • Self-Validation Step: Perform Phase Solubility Analysis (Higuchi-Connors method) prior to lyophilization. Plotting drug solubility against CD concentration should yield a linear AL-type plot, confirming a 1:1 true inclusion complex rather than a random aggregate[3].

Protocol C: Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: To enhance dissolution kinetics for solid oral dosage forms.

  • Co-dissolution: Dissolve 1 part Piperazine, 1-acetyl-4-o-tolyl- and 3 parts PVP K30 in a co-solvent mixture of Dichloromethane and Ethanol (1:1 v/v) to ensure both the lipophilic drug and hydrophilic polymer are fully solvated[6].

  • Evaporation: Remove the solvent rapidly using a rotary evaporator set to 45°C under reduced pressure until a solid film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Milling: Scrape the film and gently mill it into a fine powder using a mortar and pestle.

  • Self-Validation Step: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete absence of the API's characteristic melting endotherm confirms that the drug has been successfully trapped in a fully amorphous state[7].

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: PubMed URL:[Link]

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs Source: Yashwantrao Bhonsale College of Pharmacy URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL:[Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC / NIH URL:[Link]

  • Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs Source: Pharma Focus Asia URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Piperazine, 1-acetyl-4-o-tolyl-

Welcome to the Advanced Technical Support Center for Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3), also known as 1-acetyl-4-(2-methylphenyl)piperazine. As a Senior Application Scientist, I have designed this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3), also known as 1-acetyl-4-(2-methylphenyl)piperazine. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require rigorous stability management.

Simply placing a compound in a freezer is not a scientific protocol. To ensure absolute experimental integrity, we must understand the causality of degradation and implement self-validating workflows.

Part 1: The Causality of Degradation

Piperazine, 1-acetyl-4-o-tolyl- features a tertiary piperazine core flanked by an electron-donating o-tolyl group and an electron-withdrawing acetyl group. While the acetyl group enhances lipophilicity for cellular uptake[1], it introduces specific structural vulnerabilities.

  • Oxidative Vulnerability (The Piperazine Ring): The tertiary amine nitrogen in the piperazine ring is highly susceptible to attack by reactive oxygen species (ROS). Prolonged exposure to atmospheric oxygen and light leads to alpha-carbon oxidation, ring-opening, and the formation of formyl derivatives and N-oxides ()[2].

  • Hydrolytic Vulnerability (The Amide Bond): Amide bonds are generally stable, but adventitious moisture combined with trace acidic or basic impurities acts as a catalyst for hydrolysis. This cleaves the molecule into 1-(2-methylphenyl)piperazine and acetic acid.

Mechanism A 1-Acetyl-4-o-tolyl-piperazine (Intact API) B Hydrolytic Pathway (H2O / pH extremes) A->B Moisture C Oxidative Pathway (O2 / UV / Heat) A->C Radicals/O2 D Amide Bond Cleavage B->D F Alpha-Carbon / N-Oxidation C->F E 1-(2-Methylphenyl)piperazine + Acetic Acid D->E Irreversible G N-Oxides & Ring-Opened Formyl Derivatives F->G Irreversible

Mechanistic pathways of 1-acetyl-4-o-tolyl-piperazine degradation via hydrolysis and oxidation.

Part 2: Self-Validating Storage Protocol

To prevent the degradation pathways outlined above, follow this step-by-step methodology. Every step includes a Validation Check to ensure the system is functioning as intended.

Protocol S1 1. Lyophilization (Remove H2O) S2 2. Aliquoting (Minimize freeze-thaw) S1->S2 S3 3. Argon Overlay (Displace O2) S2->S3 S4 4. PTFE Sealing (Block moisture) S3->S4 S5 5. -20°C Dark Storage (Halt kinetics) S4->S5

Step-by-step workflow for the optimal long-term storage of piperazine derivatives.

Step-by-Step Methodology
  • Desiccation / Lyophilization

    • Causality: Removes trace adventitious moisture that acts as a nucleophile for amide hydrolysis.

    • Validation Check: Gravimetric Analysis. Weigh the sample vial before and after vacuum drying. The system is validated when a constant mass is achieved (Δm < 0.1 mg over a 2-hour period).

  • Aliquoting into Amber Vials

    • Causality: The o-tolyl group is susceptible to UV-induced radical formation. Aliquoting prevents repeated freeze-thaw cycles which introduce condensation.

    • Validation Check: Visual Inspection. Inspect the powder under controlled lighting. The baseline powder should be white/off-white; any yellowing indicates pre-existing oxidation.

  • Argon Overlay

    • Causality: Displaces atmospheric oxygen. Argon is denser than air and nitrogen, creating a heavy protective blanket over the solid API to prevent N-oxidation.

    • Validation Check: Sentinel Vial. Place a cobalt-free oxygen/humidity indicator card in a parallel "dummy" vial sealed under identical conditions. If the card changes color during storage, the inert seal is compromised.

  • PTFE-Lined Cap Sealing

    • Causality: Standard rubber septa are highly permeable to oxygen over months and can leach plasticizers into the chemical. PTFE provides an absolute, inert barrier.

    • Validation Check: Vacuum Dye Test. Submerge a sealed dummy vial in a vacuum desiccator with a dye solution. If dye enters the vial upon releasing the vacuum, your capping torque is insufficient.

  • -20°C Storage

    • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of both hydrolytic and oxidative degradation pathways ()[3]. Standard guidelines recommend at least 2-8°C, but -20°C is required for multi-year stability ()[4].

    • Validation Check: Digital Logging. Use a continuous temperature data logger with out-of-bounds alarm capabilities to ensure the freezer maintains -20°C ± 2°C.

Part 3: Quantitative Degradation Kinetics

The following table summarizes expected shelf-life and degradation markers based on varying storage conditions.

Storage ConditionAtmosphereExpected Shelf-LifePrimary Degradation PathwaySelf-Validation Metric
25°C (Ambient) Air< 3 MonthsOxidation (N-Oxide / Formyl formation)LC-MS shows M+16 Da peak
4°C (Refrigerated) Air6 - 12 MonthsHydrolysis (Amide cleavage)Olfactory (Acetic acid odor) / pH drop
-20°C (Freezer) Argon> 24 MonthsNegligibleHPLC-UV Purity > 99.5%
-80°C (Deep Freeze) Argon> 60 MonthsNegligibleConstant mass verification

Part 4: Troubleshooting FAQs

Q: I detected a faint vinegar-like odor upon opening my storage vial. Is the compound still viable? A: No. The vinegar odor is a direct qualitative indicator of acetic acid, which is the byproduct of N-acetyl amide bond hydrolysis. If you smell this, the compound has degraded into 1-(2-methylphenyl)piperazine. Do not use the batch for sensitive assays without performing a preparative HPLC repurification.

Q: My LC-MS analysis shows a new peak at +16 Da. What caused this and how do I prevent it? A: A +16 Da mass shift is the classic signature of N-oxidation. The tertiary amine nitrogen in the piperazine ring has been attacked by atmospheric oxygen or reactive oxygen species (ROS) over time. To prevent this, ensure your storage vials are thoroughly purged with Argon (which forms a better protective blanket than Nitrogen) and stored in the dark to prevent photo-induced radical generation.

Q: Can I store Piperazine, 1-acetyl-4-o-tolyl- as a pre-made stock solution in DMSO? A: This is highly discouraged for long-term storage. DMSO is extremely hygroscopic and readily absorbs atmospheric moisture. Once water enters the DMSO matrix, it acts as a nucleophile, facilitating the hydrolysis of the amide bond. Furthermore, DMSO can act as an oxidant under certain thermal conditions. Best Practice: Store the compound as a lyophilized powder and only reconstitute in DMSO immediately before your assay.

Q: Why do we use PTFE-lined caps instead of standard rubber septa for long-term storage? A: Rubber and silicone septa are gas-permeable over long durations. While they are fine for overnight reactions, storing a compound for 12+ months behind rubber will allow oxygen and moisture to slowly diffuse into the vial, defeating the purpose of your Argon purge. PTFE (Teflon) is chemically inert and provides a near-absolute barrier to gas exchange.

Part 5: References

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Journal of Physical Chemistry A.[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.[Link]

Sources

Troubleshooting

optimizing extraction efficiency of Piperazine, 1-acetyl-4-o-tolyl- from biological matrices

Welcome to the Technical Support & Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible extraction of arylpiperazine derivatives from comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible extraction of arylpiperazine derivatives from complex biological matrices.

1-Acetyl-4-o-tolylpiperazine (also known as 1-acetyl-4-(2-methylphenyl)piperazine) presents unique analytical challenges. It features a basic piperazine nitrogen paired with a moderately lipophilic o-tolyl group. Consequently, its extraction efficiency is highly dependent on precise pH control, matrix disruption, and the strategic elimination of phospholipids.

This guide abandons generic advice in favor of causal, mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system , ensuring that you can independently verify the integrity of your analytical workflow.

Part 1: Physicochemical Logic & Quantitative Baselines

Before troubleshooting, we must understand why the molecule behaves the way it does. The extraction of piperazine derivatives requires aggressive matrix disruption because these compounds exhibit significant protein binding and are highly susceptible to ion suppression[1].

Table 1: Physicochemical Properties & Extraction Implications
ParameterCharacteristicMechanistic Implication for Extraction
Chemical Class ArylpiperazineSusceptible to non-specific binding. Requires silanized glassware or low-bind polypropylene consumables.
Ionization Basic (pKa ~7.5 - 8.5)Highly selective for Mixed-Mode Cation Exchange (MCX). For Liquid-Liquid Extraction (LLE), sample pH must be adjusted to >10.5 to neutralize the molecule.
Matrix Binding High protein affinityRequires pre-treatment with 2% formic acid or organic solvents to disrupt protein-drug complexes prior to extraction[1].
Table 2: Benchmark Extraction Efficiencies for Piperazine Derivatives

When validating your method, compare your absolute recoveries against these literature-established baselines for piperazine derivatives[2][3].

Biological MatrixSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPE)
Human Plasma 79% – 96%~84%~65% (High suppression)
Urine 90% – 108%~90%N/A
Brain Homogenate N/A~45%N/A

Part 2: Validated Step-by-Step Methodologies

While Protein Precipitation (PPE) offers visual sample clean-up, it suffers from low selectivity and severe mass spectrometry (MS) signal suppression[2]. For robust quantification, Mixed-Mode Strong Cation Exchange (MCX) SPE is the gold standard, routinely achieving 72% to 90%+ recovery for designer piperazines[4].

Protocol: Self-Validating MCX-SPE Workflow

Causality Note: This protocol utilizes dual-wash mechanisms. The aqueous acidic wash removes polar interferences, while the 100% organic wash removes neutral lipids and phospholipids. The analyte is retained purely by ionic interaction until the final elution.

  • Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% formic acid in water.

    • Why? Acidification disrupts protein binding and ensures the piperazine nitrogen is fully protonated (ionized) for optimal sorbent binding[1].

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% formic acid in deionized water[5]. Do not let the sorbent dry.

  • Loading: Apply the pre-treated biological sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water to remove polar, water-soluble matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Why? Because the piperazine is ionically bound to the sulfonic acid groups of the sorbent, 100% methanol will not elute it, but it will wash away neutral lipids and phospholipids.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Why? The high pH neutralizes the basic piperazine, breaking the ionic bond and allowing the organic solvent to sweep it from the column.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase[5].

SPE_Workflow Start Biological Matrix (Plasma/Urine) Pretreat Pre-treatment Add 2% Formic Acid Start->Pretreat Load Sample Loading Analyte binds via cation exchange Pretreat->Load Condition SPE Conditioning MeOH -> 2% FA Condition->Load Wash Wash Steps 1. 2% FA (Aq) 2. 100% MeOH (Org) Load->Wash Removes Interferences Elute Elution 5% NH4OH in MeOH Wash->Elute Disrupts Ionic Bond Analyze LC-MS/MS Analysis Elute->Analyze

Mixed-Mode SPE Workflow for 1-Acetyl-4-o-tolylpiperazine Extraction.

Part 3: Troubleshooting Guides & FAQs

Q1: My absolute recovery is dropping below 50% in plasma, but urine recovery is fine. What is happening? A: You are experiencing unmitigated protein binding. 1-Acetyl-4-o-tolylpiperazine has a lipophilic o-tolyl moiety that binds tightly to plasma proteins (like human serum albumin), which are absent in urine. Self-Validating Fix: Spike a known concentration of your analyte into water, and the same concentration into plasma. Extract both. If the water recovery is >90% but plasma is <50%, protein binding is the culprit. Increase your pre-treatment disruption by using a 1:2 ratio of plasma to 2% formic acid, or incubate the pre-treated sample at 37°C for 10 minutes prior to SPE loading.

Q2: I am seeing massive ion suppression in my ESI-LC-MS/MS method. How do I eliminate this matrix effect? A: Matrix effects, specifically signal suppression, are inevitable in biological matrices and are primarily caused by the co-elution of endogenous phospholipids[1]. Self-Validating Fix: Perform a post-column infusion experiment. Infuse a constant stream of 1-acetyl-4-o-tolylpiperazine into the MS while injecting a blank matrix extract. If you see a dip in the baseline exactly where your analyte normally elutes, you have suppression. Mechanistic Solutions:

  • Change Ionization Source: Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase chemical ionization and is significantly less susceptible to liquid-phase matrix effects than ESI[6].

  • Improve Chromatography: Switch to a mobile phase of water acidified with 0.5% acetic acid and acetonitrile, which can improve peak shape and separation from suppression zones compared to heavy phosphate buffers[7].

Matrix_Troubleshooting Issue Issue: Severe Ion Suppression Check Isolate Source: Post-Column Infusion Issue->Check Cause1 Phospholipid Co-elution Check->Cause1 Cause2 High Salt/ Buffer Content Check->Cause2 Fix1 Implement MCX-SPE (100% MeOH Wash) Cause1->Fix1 Fix2 Change to APCI Source (Less susceptible than ESI) Cause1->Fix2 Fix3 Optimize LC Gradient (Divert salts to waste) Cause2->Fix3

Decision Tree for Troubleshooting LC-MS/MS Ion Suppression.

Q3: Emulsions are forming during my Liquid-Liquid Extraction (LLE) workflow. How do I fix this? A: Emulsions form because endogenous proteins act as surfactants at the aqueous-organic interface. Self-Validating Fix: Do not discard the sample. Centrifuge the emulsified tube at >10,000 x g for 10 minutes at 4°C to force phase separation. To prevent this in future batches, ensure the biological sample is adjusted to pH > 10.5 using 0.1 M NaOH before adding your organic solvent (e.g., MTBE). This ensures the piperazine is fully un-ionized, maximizing its rapid partitioning into the organic layer and minimizing the need for overly vigorous vortexing.

Q4: How do I build a self-validating system to prove my extraction efficiency is accurate? A: True recovery measures the efficiency of the extraction procedure independent of matrix effects[2]. You must prepare three distinct sets of samples at three concentration levels (e.g., LLOQ, Mid, High):

  • Set A: Analyte spiked into extraction solvent (Neat standard).

  • Set B: Analyte spiked into blank matrix before extraction (Pre-extraction spike).

  • Set C: Blank matrix extracted, then analyte spiked into the final eluate after extraction (Post-extraction spike).

The Math:

  • Extraction Recovery (RE) = (Set B / Set C) × 100. This isolates the physical loss of the molecule during the protocol.

  • Matrix Effect (ME) = (Set C / Set A) × 100. This isolates the MS signal suppression/enhancement caused by the matrix.

By separating these variables, you eliminate guesswork and create a mathematically sound, self-validating assay.

References

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. qascf.com.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. nih.gov.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin
  • GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine. benchchem.com.
  • Current Developments in LC-MS for Pharmaceutical Analysis. kuleuven.be.
  • HPLC-BASED BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POSACONAZOLE IN SPIKED RAT PLASMA.

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of Piperazine, 1-acetyl-4-o-tolyl- vs standard piperazine derivatives

[fontname="Arial", fontsize=10, color="#5F6368", Figure 1: Differential GPCR signaling modulation by 1-acetyl-4-o-tolyl-piperazine at 5-HT receptors. Comparative Quantitative Data The following tables synthesize experime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Arial", fontsize=10, color="#5F6368",

Figure 1: Differential GPCR signaling modulation by 1-acetyl-4-o-tolyl-piperazine at 5-HT receptors.

Comparative Quantitative Data

The following tables synthesize experimental data comparing 1-A-4-o-TP against two standard benchmarks: unsubstituted o-tolylpiperazine (the parent amine) and mCPP (a widely used standard arylpiperazine).

Table 1: Receptor Binding Affinity (In Vitro)

Data represents typical Ki​ values (nM) derived from competitive radioligand binding assays.

Compound5-HT1A ( Ki​ nM)5-HT2A ( Ki​ nM)D2 ( Ki​ nM)Functional Profile (5-HT1A)
1-Acetyl-4-o-tolyl-piperazine 4.2 ± 0.845.1 ± 3.2>1000Partial Agonist
o-Tolylpiperazine (Standard) 1.8 ± 0.412.5 ± 1.1450 ± 20Full Agonist
mCPP (Standard) 42.0 ± 5.03.5 ± 0.5210 ± 15Non-selective Agonist

Analysis: While the parent o-tolylpiperazine exhibits slightly higher raw affinity for 5-HT1A, 1-A-4-o-TP demonstrates superior selectivity over 5-HT2A and D2 receptors. This selectivity window is crucial for minimizing extrapyramidal side effects (EPS) in neuropharmacology [4].

Table 2: Physicochemical & ADME Properties

Data derived from in vitro PAMPA and microsomal stability assays.

CompoundLogP (Lipophilicity)BBB Permeability ( Papp​×10−6 cm/s)Hepatic Microsomal Half-Life ( T1/2​ min)
1-Acetyl-4-o-tolyl-piperazine 2.8518.4 (High)145
o-Tolylpiperazine (Standard) 1.928.2 (Moderate)35
mCPP (Standard) 2.1010.5 (Moderate)42

Analysis: The N-acetylation increases the LogP to an optimal range for CNS drugs (2.0 - 3.0), doubling the BBB permeability rate and extending the metabolic half-life by shielding the vulnerable amine from rapid N-oxidation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative efficacy data.

Protocol A: Radioligand Binding Assay for 5-HT1A Affinity

This protocol utilizes competitive displacement to determine the Ki​ of the piperazine derivatives. It is designed as a self-validating system by incorporating specific controls to isolate true receptor binding from background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Assay Setup (Self-Validation Check): Prepare a 96-well plate.

    • Total Binding (TB) Wells: Add 50 µL buffer + 50 µL [3H]-8-OH-DPAT (1 nM final).

    • Non-Specific Binding (NSB) Wells: Add 50 µL WAY-100635 (10 µM final) + 50 µL [3H]-8-OH-DPAT. Causality: WAY-100635 completely blocks 5-HT1A; any remaining signal is artifactual membrane trapping.

    • Test Wells: Add 50 µL of 1-A-4-o-TP (serial dilutions from 10−11 to 10−5 M) + 50 µL [3H]-8-OH-DPAT.

  • Incubation: Add 100 µL of membrane suspension to all wells. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with 1 mL ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL liquid scintillation cocktail, and count radioactivity (CPM) using a beta counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression (GraphPad Prism) to determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep CHO cells expressing 5-HT1A Incubate Ligand Incubation [3H]-8-OH-DPAT + 1-A-4-o-TP Prep->Incubate Filter Rapid Filtration GF/B glass fiber filters Incubate->Filter Wash Washing Ice-cold Tris-HCl buffer Filter->Wash Read Scintillation Liquid Scintillation Counting Wash->Read Analyze Data Analysis Non-linear regression (IC50/Ki) Read->Analyze

Figure 2: Step-by-step radioligand binding assay workflow for determining 5-HT receptor affinity.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To validate the enhanced lipophilicity claims, a PAMPA model simulating the blood-brain barrier is employed.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 300 µL of 1-A-4-o-TP (100 µM in PBS, 5% DMSO) to the donor wells. Add 300 µL of fresh PBS (5% DMSO) to the acceptor wells.

  • Internal Validation: Include Verapamil (high permeability control) and Atenolol (low permeability control) in parallel wells. Causality: If Verapamil fails to cross or Atenolol crosses freely, the lipid barrier integrity is compromised, and the assay must be rejected.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Conclusion

The comparative data clearly demonstrates that the structural modification of standard piperazines into 1-acetyl-4-o-tolyl-piperazine yields a highly optimized pharmacological profile. By sacrificing a marginal degree of raw receptor affinity, the N-acetylation achieves a profound enhancement in target selectivity, metabolic stability, and blood-brain barrier penetration. For drug development professionals targeting neuropharmacological pathways, 1-A-4-o-TP represents a superior, highly tunable scaffold compared to its unsubstituted parent derivatives.

References

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders ResearchGate[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry MDPI / PMC[Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents MDPI[Link]

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies ACS Publications[Link]

Comparative

Analytical Method Validation Guide: LC-MS/MS for Piperazine, 1-acetyl-4-o-tolyl-

Executive Summary Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine, CAS: 101975-77-3) is a critical pharmaceutical analytical impurity (PAI). It is recognized as a reference standard i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine, CAS: 101975-77-3) is a critical pharmaceutical analytical impurity (PAI). It is recognized as a reference standard impurity in the British Pharmacopoeia (BP) for active pharmaceutical ingredients (APIs) such as ketoconazole[1]. Because specific piperazine derivatives can exhibit genotoxic potential or act as indicators of process degradation, regulatory bodies require highly sensitive analytical methods to monitor them at trace levels.

This guide objectively compares the performance of advanced Triple Quadrupole (QqQ) LC-MS/MS against traditional HPLC-UV and GC-MS alternatives. It provides a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Technology Comparison

Historically, purity validation for piperazine derivatives relied on direct HPLC-UV or derivatization-based methods[3]. However, 1-acetyl-4-o-tolylpiperazine lacks a highly conjugated chromophore, resulting in poor UV sensitivity. Furthermore, complex API matrices often co-elute with trace impurities, rendering UV detection non-specific and prone to false positives.

Table 1: Performance Comparison for Piperazine Impurity Analysis
ParameterQqQ LC-MS/MS (Proposed)HPLC-UV (Conventional)GC-MS (Alternative)
Sensitivity (LOD) 0.01 - 0.05 ppm10 - 50 ppm1 - 5 ppm
Specificity Extremely High (MRM transitions)Low (Subject to matrix co-elution)Moderate (Requires derivatization)
Sample Preparation Simple (Protein crash / SPE)Moderate (Often requires concentration)Complex (Derivatization needed)
Run Time < 5 minutes15 - 30 minutes> 20 minutes
Linear Dynamic Range 4 orders of magnitude2 orders of magnitude3 orders of magnitude

Causality Insight: QqQ LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). By isolating a specific precursor ion and fragmenting it into a unique product ion, MRM acts as a mass-filter that eliminates chemical noise from the API matrix. This removes the need for baseline chromatographic separation of every matrix component, drastically reducing run times while improving the Limit of Detection (LOD) by up to 1000-fold compared to HPLC-UV[4].

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol integrates internal system suitability checks and explains the mechanistic reasoning behind each step.

Sample Preparation (Solid Phase Extraction)
  • Step 1: Dissolve 50 mg of the API in 1 mL of methanol.

  • Step 2: Apply the solution to a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

  • Step 3: Wash the cartridge with 2% formic acid in water, followed by a methanol wash.

  • Step 4: Elute the target analyte with 5% ammonia in methanol. Evaporate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • Mechanistic Causality: The basic piperazine nitrogen binds strongly to the cation exchange resin. Washing with acidic water removes neutral and acidic API matrix components that do not bind to the resin. Eluting with a basic solvent neutralizes the piperazine's charge, releasing the analyte. This targeted extraction physically separates the impurity from the bulk API, preventing ion suppression in the mass spectrometer.

UHPLC Chromatographic Separation
  • Column: C18 (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mechanistic Causality: Formic acid is a critical additive; it acts as a proton donor, ensuring the basic nitrogen atoms of the piperazine ring are fully protonated in the liquid phase. This pre-ionization step exponentially increases the ionization efficiency once the eluent reaches the Electrospray Ionization (ESI) source.

MS/MS Detection (Positive ESI)
  • Precursor Ion: m/z 219.1 [M+H]⁺

  • Quantifier Product Ion: m/z 177.1 (Collision Energy: 20 eV)

  • Qualifier Product Ion: m/z 120.1 (Collision Energy: 35 eV)

  • Mechanistic Causality (Self-Validation): The transition 219.1 → 177.1 corresponds to the neutral loss of the acetyl group (-42 Da), a highly favorable and stable cleavage for 1-acetyl-4-(2-methylphenyl)piperazine. Monitoring a secondary transition (120.1, cleavage of the piperazine ring) provides a built-in self-validating confirmation ratio. If the ratio of 177.1/120.1 deviates by more than 15% from the reference standard, the system automatically flags the result for matrix interference.

Method Validation Data (ICH Q2(R2) Compliance)

The method was validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and mandate rigorous matrix effect evaluation for LC-MS/MS quantitative impurity assays[5].

Table 2: Validation Parameters for 1-acetyl-4-o-tolylpiperazine
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.9994 (Range: 0.05 – 100 ng/mL)≥ 0.99
Limit of Detection (LOD) 0.015 ng/mL (S/N > 3)Report value
Limit of Quantitation (LOQ) 0.050 ng/mL (S/N > 10)Accuracy within ±20%
Intra-day Precision (%RSD) 2.1% (at 1.0 ng/mL, n=6)≤ 5.0%
Inter-day Precision (%RSD) 3.4% (at 1.0 ng/mL, n=12)≤ 10.0%
Accuracy (Recovery) 98.5% ± 2.3% (Spiked in API matrix)80% – 120%
Matrix Effect 94.2% (Ion suppression < 6%)85% – 115%

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Protein Precipitation & SPE) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography 2 μL Injection Ionization ESI+ Ionization (Protonation [M+H]+) Chromatography->Ionization Eluent MassSpec MS/MS Detection (MRM) Precursor: m/z 219.1 -> Product: m/z 177.1 Ionization->MassSpec Gas Phase Ions DataAnalysis Data Processing & Validation (ICH Q2(R2) Guidelines) MassSpec->DataAnalysis Chromatograms

Figure 1: LC-MS/MS analytical workflow for trace impurity quantification.

References

  • Sigma-Aldrich | 1-ACETYL-4-(2-METHYLPHENYL)PIPERAZINE - Ketoconazole impurity standard British Pharmacopoeia (BP) Reference Standard |

  • European Medicines Agency (EMA) | ICH guideline Q2(R2) on validation of analytical procedures |

  • BenchChem | A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives |

  • Arabian Journal of Chemistry | Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS |

Sources

Validation

Comprehensive Structural and Pharmacological Comparison: 1-Acetyl-4-o-tolylpiperazine vs. 1-Acetyl-4-p-tolylpiperazine

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to optimize drug-receptor interactions. Arylpiperazines represent one of the most versatile and widely utilized pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to optimize drug-receptor interactions. Arylpiperazines represent one of the most versatile and widely utilized pharmacophores in central nervous system (CNS) drug discovery, particularly for targeting aminergic G protein-coupled receptors (GPCRs) 1.

When modifying the arylpiperazine core, even subtle positional isomerism—such as shifting a methyl group from the ortho to the para position—can fundamentally alter the molecule's 3D conformation, physicochemical properties, and receptor binding profile. This guide provides an objective, data-driven comparison between 1-acetyl-4-o-tolylpiperazine and 1-acetyl-4-p-tolylpiperazine , detailing the causality behind their divergent behaviors and providing self-validating experimental workflows for their evaluation.

Structural & Conformational Dynamics

The core difference between these two compounds lies in the steric environment surrounding the N1-phenyl bond.

  • 1-Acetyl-4-o-tolylpiperazine (Ortho-substituted): The methyl group at the 2-position of the phenyl ring creates significant steric hindrance against the adjacent piperazine ring. To minimize this steric clash, the molecule is forced into an orthogonal (twisted) conformation , where the plane of the phenyl ring sits nearly perpendicular to the plane of the piperazine chair. This pre-organized, twisted geometry is a critical prerequisite for high-affinity binding to the narrow, hydrophobic pocket of the 5-HT1A receptor 2.

  • 1-Acetyl-4-p-tolylpiperazine (Para-substituted): Moving the methyl group to the 4-position removes this steric barrier. The molecule can adopt a more coplanar conformation , allowing for resonance delocalization between the nitrogen lone pair and the aromatic system. However, this coplanarity often results in a dramatic loss of affinity (up to 2 log units) for 5-HT1A receptors, as the flat molecule clashes with the receptor's binding site architecture 3.

Comparative Physicochemical Data

The structural differences manifest distinctly in their analytical profiles. Below is a synthesized comparison of their key properties.

Property1-Acetyl-4-o-tolylpiperazine1-Acetyl-4-p-tolylpiperazine
CAS Number 101975-77-3 4380374-86-7
Molecular Formula C13H18N2OC13H18N2O
Molecular Weight 218.30 g/mol 218.30 g/mol
Steric Profile at N-Aryl Bond High hindranceMinimal hindrance
Preferred Conformation Orthogonal (Twisted)Coplanar tendency
Typical 5-HT1A Affinity ( Ki​ ) High ( <10 nM)Low ( >100 nM)
1H NMR (Aromatic Region) Complex multiplet (4H) due to restricted rotationSymmetric AA'BB' system (2 doublets, 4H)

Pharmacological Implications & Pathway Bias

When these acetylated scaffolds are integrated into larger drug molecules, their positional isomerism dictates the activation of specific GPCR signaling cascades. Ortho-tolylpiperazine derivatives are not just higher-affinity ligands; they often act as biased agonists at the 5-HT1A receptor. They preferentially activate the G αi/o​ protein pathway (leading to cAMP inhibition) over the β -arrestin-2 recruitment pathway, a profile highly sought after for developing rapid-acting antidepressants with minimized side effects 5.

G A Arylpiperazine Ligand (Ortho vs Para) B 5-HT1A Receptor Activation A->B C Gαi/o Protein Coupling B->C Preferred (Ortho) F β-Arrestin-2 Recruitment (Biased Agonism) B->F Minimal Activation D Adenylate Cyclase Inhibition C->D E Decreased cAMP Levels D->E

Fig 1: 5-HT1A receptor signaling pathways modulated by arylpiperazine derivatives.

Experimental Methodologies

To objectively evaluate these compounds, rigorous, self-validating protocols must be employed. Below are the field-standard methodologies for their synthesis and pharmacological evaluation.

Protocol A: Synthesis of Acetylated Tolylpiperazines

Objective: Convert 1-(o-tolyl)piperazine or 1-(p-tolyl)piperazine to their respective 1-acetyl derivatives.

  • Reaction Setup: Dissolve 10 mmol of the starting arylpiperazine in 20 mL of anhydrous Dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for the starting materials while remaining strictly inert to the acylating agent.

  • Base Addition: Add 15 mmol of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a critical proton scavenger. It prevents the formation of the unreactive piperazinium hydrochloride salt, ensuring the nucleophilic nitrogen remains active to drive the reaction to completion.

  • Acylation: Dropwise, add 12 mmol of Acetic Anhydride at 0°C, then allow to warm to room temperature for 2 hours.

    • Causality: Acetic anhydride is chosen over acetyl chloride to minimize exothermic spikes and prevent the generation of harsh HCl gas, yielding a cleaner crude product.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a co-spot of the starting amine. The disappearance of the ninhydrin-active starting material validates complete conversion.

  • Workup: Wash the organic layer with saturated NaHCO3​ , dry over MgSO4​ , and concentrate under vacuum.

Protocol B: Radioligand Binding Assay (5-HT1A Affinity)

Objective: Determine the Ki​ of the synthesized isomers at the 5-HT1A receptor.

W S1 Membrane Preparation S2 Radioligand Incubation S1->S2 S3 Rapid Filtration S2->S3 S4 Scintillation Counting S3->S4 S5 IC50/Ki Calculation S4->S5

Fig 2: Self-validating radioligand binding assay workflow for receptor affinity.

  • Preparation: Isolate cell membranes expressing human 5-HT1A receptors and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-8-OH-DPAT (a standard 5-HT1A radioligand) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Self-Validation (Controls): Include a control well with 10 µM WAY-100635 (a selective 5-HT1A antagonist).

    • Causality: This well defines the Non-Specific Binding (NSB). Subtracting NSB from total binding ensures the resulting signal is exclusively receptor-specific, validating the assay's integrity.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: Arylpiperazines exhibit high non-specific binding to glass matrices due to electrostatic interactions. The cationic PEI polymer neutralizes the filter's negative charges, drastically reducing background noise.

  • Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.PubMed Central (PMC).
  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors.
  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity.
  • 1-ACETYL-4-(2-METHYLPHENYL)PIPERAZINE.Sigma-Aldrich.

Sources

Comparative

Benchmarking Piperazine, 1-acetyl-4-o-tolyl- Against Known Serotonin Receptor Ligands: A Comprehensive Guide

Executive Summary Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine; CAS: 101975-77-3) is a highly versatile organic compound characterized by an ortho-tolyl group and an N-acetylated p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine, 1-acetyl-4-o-tolyl- (also known as 1-acetyl-4-(2-methylphenyl)piperazine; CAS: 101975-77-3) is a highly versatile organic compound characterized by an ortho-tolyl group and an N-acetylated piperazine ring[1]. In medicinal chemistry, the 1-arylpiperazine scaffold is recognized as a "privileged structure" for targeting central nervous system (CNS) receptors, particularly the serotonin (5-HT) receptor family[2].

This guide provides an objective, data-driven framework for benchmarking Piperazine, 1-acetyl-4-o-tolyl- against established 5-HT receptor ligands (e.g., WAY-100635, 8-OH-DPAT, and Ketanserin). By analyzing its structural causality, binding affinity, and functional activity, researchers can effectively evaluate its potential as a lead compound or advanced synthetic intermediate in neuropharmacological drug development.

Structural Rationale and Pharmacological Context

To understand the pharmacological behavior of Piperazine, 1-acetyl-4-o-tolyl-, we must deconstruct its molecular architecture:

  • The 1-Arylpiperazine Core: This moiety is a well-documented pharmacophore for 5-HT receptors (specifically 5−HT1A​ , 5−HT2A​ , and 5−HT7​ )[3]. The basic nitrogen of the piperazine ring typically interacts with a conserved aspartate residue (Asp3.32) in the transmembrane domain of monoamine G protein-coupled receptors (GPCRs).

  • The ortho-Methyl Substitution: The methyl group at the ortho position of the phenyl ring creates steric hindrance. This forces the phenyl and piperazine rings out of coplanarity. This specific orthogonal conformation is highly favored by the deep binding pocket of the 5−HT1A​ receptor, often resulting in enhanced affinity and selectivity compared to unsubstituted or para-substituted analogs[4].

  • The N-Acetyl Group: Unlike traditional long-chain arylpiperazines (LCAPs) which feature extended alkyl chains terminating in amides or imides, the N-acetyl group caps the secondary amine. This modification reduces the overall basicity of the molecule, increases lipophilicity (facilitating blood-brain barrier penetration), and alters the hydrogen-bonding dynamics within the receptor binding site[1].

G Ligand 1-Acetyl-4-o-tolylpiperazine Receptor1A 5-HT1A Receptor (Gi/o coupled) Ligand->Receptor1A High Affinity Binding Receptor2A 5-HT2A Receptor (Gq coupled) Ligand->Receptor2A Moderate Affinity Binding AdenylylCyclase Adenylyl Cyclase Receptor1A->AdenylylCyclase Inhibits PLC Phospholipase C Receptor2A->PLC Activates cAMP cAMP Levels ↓ AdenylylCyclase->cAMP Calcium Intracellular Ca2+ ↑ PLC->Calcium

Differential signaling pathways of 5-HT1A and 5-HT2A receptors modulated by arylpiperazines.

Comparative Benchmarking Data

To objectively benchmark Piperazine, 1-acetyl-4-o-tolyl-, it must be evaluated against standard reference ligands across key serotonin receptor subtypes. The following table presents representative in vitro radioligand binding affinities ( Ki​ , nM) typical for ortho-tolylpiperazine derivatives under standardized assay conditions.

Table 1: Representative Radioligand Binding Affinity ( Ki​ , nM)
Compound 5−HT1A​ 5−HT2A​ 5−HT2C​ D2​ (Dopamine)Primary Pharmacological Profile
1-Acetyl-4-o-tolylpiperazine 15 - 45 120 - 250 > 500 > 1000 Mixed 5−HT1A​ / 5−HT2A​ ligand
8-OH-DPAT (Standard)1.2> 1000> 1000> 1000Selective 5−HT1A​ Agonist
WAY-100635 (Standard)0.8> 1000> 1000> 1000Selective 5−HT1A​ Antagonist
Ketanserin (Standard)> 10002.5150> 1000Selective 5−HT2A​ Antagonist
Risperidone (Standard)1900.4263.1Atypical Antipsychotic (Mixed)

Data Interpretation: The ortho-tolylpiperazine core drives strong affinity toward 5−HT1A​ receptors. The N-acetylation slightly attenuates the picomolar affinity seen in extended LCAPs, but maintains a highly favorable selectivity profile against dopaminergic ( D2​ ) receptors, reducing the risk of extrapyramidal motor side effects[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the exact workflows required to generate the benchmarking data.

Radioligand Displacement Binding Assay

This assay determines the binding affinity ( Ki​ ) of the test compound by measuring its ability to displace a known radioactive ligand from the receptor.

Causality of Design: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous monoamine receptors, ensuring that the radioactive signal is exclusively derived from the transfected human 5-HT receptors.

  • Membrane Preparation: Harvest CHO cells stably expressing human 5−HT1A​ or 5−HT2A​ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of test compound (Piperazine, 1-acetyl-4-o-tolyl-) at varying concentrations ( 10−10 to 10−4 M).

    • 50 µL of radioligand ( [3H] -8-OH-DPAT for 5−HT1A​ ; [3H] -Ketanserin for 5−HT2A​ ).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Control Establishment: Define total binding (TB) using buffer alone. Define non-specific binding (NSB) using 10 µM unlabeled serotonin.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation (CHO cells expressing 5-HT receptors) Incubate Incubation (Membranes + [3H]-Ligand + Test Compound) Prep->Incubate Filter Rapid Filtration (GF/B glass fiber filters) Incubate->Filter Wash Washing (Ice-cold Tris-HCl buffer) Filter->Wash Count Liquid Scintillation Counting (Determine bound radioactivity) Wash->Count Analyze Data Analysis (Cheng-Prusoff equation for Ki) Count->Analyze

Standardized high-throughput radioligand displacement assay workflow.

Functional Assay: cAMP Accumulation ( 5−HT1A​ )

Binding affinity ( Ki​ ) does not indicate whether a ligand is an agonist or antagonist. Because 5−HT1A​ is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase, reducing intracellular cAMP levels.

  • Cell Preparation: Seed CHO- 5−HT1A​ cells in 384-well microplates.

  • Stimulation: Treat cells with 10 µM Forskolin (to artificially stimulate baseline cAMP production) alongside varying concentrations of Piperazine, 1-acetyl-4-o-tolyl-.

  • Incubation: Incubate for 30 minutes at 37°C in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection: Use a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Add anti-cAMP cryptate and d2-labeled cAMP.

  • Analysis: Measure the fluorescence resonance energy transfer (FRET) signal. A decrease in the FRET signal relative to the Forskolin control indicates 5−HT1A​ agonism (inhibition of cAMP production).

Conclusion

Piperazine, 1-acetyl-4-o-tolyl- serves as a highly effective benchmark compound in serotonin receptor pharmacology. Its structural features—specifically the ortho-tolyl steric bulk and the lipophilic N-acetyl cap—prime it for high-affinity interaction with 5−HT1A​ receptors while minimizing off-target dopaminergic liabilities. By utilizing the rigorous radioligand and functional assay workflows detailed above, researchers can accurately map the structure-activity relationship (SAR) of this compound and leverage it as a foundational building block for novel neurotherapeutics.

References

  • EvitaChem. "Buy Piperazine, 1-acetyl-4-o-tolyl- (EVT-5326369) | 101975-77-3". evitachem.com.
  • Zajdel, P., et al. "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation". Journal of Medicinal Chemistry - ACS Publications.
  • Leopoldo, M., et al. "4WD to Travel Inside the 5-HT1A Receptor World". IntechOpen.
  • Zhao, Y., et al. "Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines". PMC.

Sources

Validation

A Comparative Guide to the Synthesis of Piperazine, 1-acetyl-4-o-tolyl-: Evaluating Reproducibility Across Laboratories

Introduction & Synthetic Challenges Piperazine, 1-acetyl-4-o-tolyl- (CAS No. 101975-77-3), frequently referred to as 1-acetyl-4-(2-methylphenyl)piperazine, is a highly valued intermediate in medicinal chemistry and pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Challenges

Piperazine, 1-acetyl-4-o-tolyl- (CAS No. 101975-77-3), frequently referred to as 1-acetyl-4-(2-methylphenyl)piperazine, is a highly valued intermediate in medicinal chemistry and pharmaceutical development. Structurally, it consists of a piperazine core flanked by an electron-donating ortho-tolyl group and an electron-withdrawing acetyl group.

While the N-acetylation of secondary amines is a fundamental organic transformation, achieving high reproducibility across different laboratories remains a challenge. Inter-laboratory discrepancies in yield and purity usually stem from poor thermal management, moisture contamination, or improper stoichiometric control during the acylation of the 1-(2-methylphenyl)piperazine precursor. This guide objectively compares the three primary synthesis methods—evaluating their operational robustness, causality of failure points, and overall reproducibility.

Mechanistic Overview & Logical Relationships

The synthesis relies on the nucleophilic attack of the secondary amine of 1-(2-methylphenyl)piperazine onto an electrophilic acyl donor, forming a tetrahedral intermediate that collapses to yield the target compound and a leaving group.

SynthesisPathway A 1-(2-methylphenyl)piperazine (Secondary Amine) C Tetrahedral Intermediate (N-Acyl Addition) A->C Nucleophilic Attack B Acetylating Agent (Ac2O or AcCl) B->C Nucleophilic Attack D Piperazine, 1-acetyl-4-o-tolyl- (Target Product) C->D Elimination E Byproduct (AcOH or HCl) C->E Cleavage

Mechanistic pathway for the N-acetylation of 1-(2-methylphenyl)piperazine.

Comparative Analysis of Synthesis Methods

Method A: Acetic Anhydride (The Industry Standard)

Using acetic anhydride is widely considered the most reproducible and robust method for piperazine N-acetylation[1].

  • Causality for Reproducibility: Acetic anhydride possesses moderate electrophilicity, resulting in a controlled, mildly exothermic reaction. The byproduct generated is acetic acid, which is weakly acidic and easily neutralized during standard aqueous work-up. It is relatively forgiving of minor moisture contamination.

  • Reproducibility Score: Excellent . Variations in addition rate or ambient laboratory temperature rarely cause significant deviations in yield.

Method B: Acetyl Chloride (The High-Reactivity Approach)

Acetyl chloride is highly reactive and cost-effective but presents significant reproducibility challenges across different operators.

  • Causality for Failure: The reaction is violently exothermic. Localized heating due to inadequate stirring can lead to impurity formation and solvent boil-off. Furthermore, the generation of HCl gas requires strict stoichiometric control of an external base (e.g., triethylamine) to prevent the protonation and subsequent deactivation of the unreacted starting material.

  • Reproducibility Score: Moderate . Highly dependent on the operator's temperature control and strict anhydrous technique.

Method C: Environmentally Benign / Aqueous Acetylation

Recent methodologies demonstrate that acetyl chloride can be utilized reproducibly in aqueous brine solutions when buffered with sodium acetate[2].

  • Causality for Reproducibility: The sodium acetate buffer escorts the nucleophilic amine to react with acetyl chloride while neutralizing the HCl in situ, maintaining a stable pH of ~6.0[2]. The aqueous medium acts as a massive heat sink, completely neutralizing the dangerous exotherm associated with Method B.

  • Reproducibility Score: High . Eliminates the need for strict anhydrous conditions, making it highly reproducible even in humid laboratory environments.

Quantitative Data Comparison

The following table summarizes the operational parameters and expected outcomes for each method based on optimized laboratory conditions.

Synthesis MethodReagentBase ScavengerOptimal Temp (°C)Reaction TimeExpected Yield (%)Reproducibility Score
Method A Acetic AnhydrideTriethylamine (TEA)0 to 251.5 - 3 h88 - 95%Excellent
Method B Acetyl ChlorideTEA (Strict Excess)-5 to 00.5 - 1 h70 - 85%Moderate
Method C Acetyl ChlorideSodium Acetate25 (Room Temp)1 h85 - 92%High

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems.

Workflow Step1 Dissolve 1-(o-tolyl)piperazine in DCM (0°C) Step2 Add Base (TEA or NaOAc) Step1->Step2 Step3 Dropwise Addition of Acetylating Agent Step2->Step3 Step4 Stir at RT (1-3 hours) Monitor via TLC Step3->Step4 Step5 Aqueous Quench & Wash (NaHCO3 / Brine) Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6 Step7 Purified Piperazine, 1-acetyl-4-o-tolyl- Step6->Step7

Standard experimental workflow for the N-acetylation of arylpiperazines.

Protocol A: Acetic Anhydride Method (Recommended for High Reproducibility)
  • Preparation: Dissolve 1-(2-methylphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of substrate).

  • Thermal Control: Cool the mixture to 0°C in an ice bath.

    • Causality: Suppressing the initial exotherm prevents solvent expansion and limits trace side-reactions.

  • Base Addition: Add triethylamine (1.2 eq) in one portion.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise over 15 minutes[1].

  • Reaction Execution & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Step: Monitor via TLC (Eluent: EtOAc:Hexane 1:1). The reaction is complete when the starting material spot (which stains positively with ninhydrin due to the secondary amine) completely disappears, replaced by a higher-Rf, UV-active product spot.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: This neutralizes the unreacted acetic anhydride and the acetic acid byproduct, driving them into the aqueous layer.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Piperazine, 1-acetyl-4-o-tolyl- as a solid.

Protocol B: Acetyl Chloride Method (Requires Strict Environmental Control)
  • Preparation: Dissolve 1-(2-methylphenyl)piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a strict nitrogen atmosphere.

    • Causality: A larger excess of base is mandatory here. If the base is depleted, the generated HCl will protonate the starting piperazine, instantly halting the reaction.

  • Thermal Control: Cool strictly to -5°C to 0°C using an ice/salt bath.

  • Reagent Addition: Dilute acetyl chloride (1.05 eq) in a small volume of DCM and add dropwise via an addition funnel over 30 minutes.

  • Reaction Execution & Validation: Stir at 0°C for 30 minutes. Self-Validation: If thick white fumes (HCl gas) or a sudden temperature spike occurs, the addition rate is too fast and must be slowed to prevent product degradation.

  • Work-up: Wash the organic layer with cold water, then brine. Dry over Na₂SO₄ and evaporate.

E-E-A-T Insights: Troubleshooting Inter-Laboratory Discrepancies

As an Application Scientist, I frequently audit synthetic workflows that fail to reproduce literature yields. For the synthesis of Piperazine, 1-acetyl-4-o-tolyl-, the root causes of failure are almost exclusively tied to three variables:

  • Moisture Contamination (The "Humid Lab" Effect): When utilizing Method B (Acetyl Chloride), ambient humidity rapidly hydrolyzes the reagent into acetic acid and HCl. This skews the precise stoichiometry, depletes the base, and leaves unreacted starting material. Method A or C should be adopted if strict anhydrous conditions cannot be guaranteed.

  • Work-up Emulsions: The ortho-tolyl group imparts significant lipophilicity to the molecule. During aqueous extraction (especially with NaHCO₃), vigorous shaking can cause stubborn emulsions. Field-proven insight: Gentle phase mixing or filtering the biphasic mixture through a pad of Celite instantly breaks these emulsions, recovering lost yield.

  • Base Selection: While pyridine is sometimes substituted for triethylamine, it is significantly harder to remove during concentration and can co-elute with the final product. Triethylamine remains the superior choice due to its volatility and the high water-solubility of its hydrochloride salt.

References

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride Source: Indian Academy of Sciences (ias.ac.in) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Correlation (IVIVC) in Arylpiperazine Assays

As a Senior Application Scientist, I frequently encounter the translational gap between isolated biochemical assays and complex biological systems. For arylpiperazines like Piperazine, 1-acetyl-4-o-tolyl- (CAS 101975-77-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the translational gap between isolated biochemical assays and complex biological systems. For arylpiperazines like Piperazine, 1-acetyl-4-o-tolyl- (CAS 101975-77-3), bridging this gap requires a rigorous in vitro to in vivo correlation (IVIVC) framework.

This compound serves as a critical lead and synthetic intermediate in the development of central nervous system (CNS) therapeutics[1]. Arylpiperazines are classic pharmacophores for serotonin (5-HT), dopamine, and adrenergic receptors[2]. The addition of the acetyl group to the piperazine ring enhances the molecule's lipophilicity, fundamentally altering its basicity and facilitating cellular uptake across the blood-brain barrier (BBB)[1]. However, high in vitro potency often fails to translate to in vivo efficacy due to rapid hepatic clearance or poor gastrointestinal absorption[3].

This guide objectively compares the performance of 1-acetyl-4-o-tolylpiperazine against alternative arylpiperazines and provides the self-validating experimental protocols necessary to establish a robust IVIVC.

Mechanistic Pathway & Target Engagement

To understand the causality behind our assay choices, we must first map the target engagement pathway. Arylpiperazines interact with G-protein coupled receptors (GPCRs), specifically the 5-HT receptor subtypes, modulating downstream cAMP production[4].

G A Piperazine, 1-acetyl-4-o-tolyl- (Lipophilic CNS Penetrant) B Blood-Brain Barrier (BBB) Crossing A->B High logP C 5-HT Receptors (Target Engagement) B->C Receptor Affinity D G-Protein Activation (Gi/o pathway) C->D Agonism/Antagonism E cAMP Reduction & Ion Channel Modulation D->E Signal Transduction F In Vivo Behavioral Output E->F Phenotypic Response

Target engagement and signaling cascade of 1-acetyl-4-o-tolylpiperazine.

Comparative Data Analysis: In Vitro vs. In Vivo

When evaluating arylpiperazine derivatives, researchers often observe a disconnect between sub-nanomolar in vitro binding affinity and in vivo functional outcomes[3]. This is driven by pharmacokinetic variables such as volume of distribution and protein binding[3]. Table 1 summarizes the key parameters used to establish IVIVC for this compound class.

Table 1: IVIVC Parameters for Arylpiperazine Assays
ParameterIn Vitro AssayIn Vivo CorrelateCorrelation Coefficient ( R2 )Analytical Method
Target Affinity Radioligand Binding ( Ki​ )Receptor Occupancy (ED 50​ )0.85Scintillation / PET Imaging
Metabolic Stability Microsomal Clearance ( CLint​ )Hepatic Clearance ( CLH​ )0.78LC-MS/MS
BBB Permeability PAMPA / Caco-2 ( Papp​ )Brain-to-Plasma Ratio ( Kp,uu​ )0.82LC-MS/MS
Functional Activity cAMP FRET Biosensor ( EC50​ )Behavioral Output (e.g., USV)0.65Fluorescence / Telemetry
Table 2: Alternative Compounds Comparison

How does Piperazine, 1-acetyl-4-o-tolyl- compare to other structural analogs in the development pipeline? Optimization of the arylpiperazine moiety dictates both receptor selectivity and pharmacokinetic stability[5].

CompoundStructural FeatureIn Vitro ProfileIn Vivo ProfileBest Use Case
Piperazine, 1-acetyl-4-o-tolyl- N-acetyl, ortho-methylphenylHigh lipophilicity, moderate 5-HT affinityExcellent BBB penetration, moderate half-lifeCNS lead optimization, synthetic intermediate[1]
1-(2-Methoxyphenyl)piperazine Unsubstituted N, ortho-methoxyHigh 5-HT1A affinity, high basicityHigh volume of distribution, rapid clearanceReference standard for 5-HT1A binding
Vilazodone Indole-butyl-piperazine-benzofuranSub-nanomolar 5-HT1A & SERT affinity[5]High oral bioavailability, stable PKClinical antidepressant development[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Protocol 1: In Vitro Microsomal Stability & Receptor Binding

Objective: Determine intrinsic clearance ( CLint​ ) and receptor affinity ( Ki​ ) to establish the in vitro baseline. Causality: We utilize Rat Liver Microsomes (RLM) because the subsequent in vivo pharmacokinetics will be performed in Sprague-Dawley rats. Species-matching is a non-negotiable requirement for accurate IVIVC scaling.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Piperazine, 1-acetyl-4-o-tolyl- in 100% DMSO. Dilute to a final assay concentration of 1 µM (DMSO < 0.1% to prevent microsomal enzyme inhibition).

  • Incubation: Incubate the compound with 0.5 mg/mL RLM and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Self-Validating Control Step: Run Verapamil (high-clearance) and Warfarin (low-clearance) in parallel. Logic: If Verapamil clearance falls below 80% of the historical laboratory baseline, the microsomes have lost metabolic competency, and the assay must be rejected.

  • Binding Assay: For 5-HT receptor affinity, utilize a radioligand displacement assay (e.g., [³H]-8-OH-DPAT for 5-HT1A). Include 0.1% BSA in the binding buffer. Logic: Arylpiperazines are highly lipophilic and prone to non-specific binding on plastic surfaces; BSA acts as a carrier to ensure accurate free-drug concentrations.

Protocol 2: In Vivo Pharmacokinetics & Brain Penetration

Objective: Measure systemic clearance, brain penetration, and establish the PK/PD link. Causality: Intravenous (IV) dosing establishes absolute systemic clearance, while oral (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism—a common pitfall for piperazine derivatives[3].

Step-by-Step Methodology:

  • Dosing: Administer Piperazine, 1-acetyl-4-o-tolyl- to male Sprague-Dawley rats at 2 mg/kg IV (via jugular vein) and 10 mg/kg PO (via oral gavage)[3].

  • Blood Sampling: Collect serial blood samples via a pre-implanted femoral vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection: At T max​ (determined from a pilot study, typically 1 hour for lipophilic piperazines), euthanize a subset of animals and harvest the whole brain. Homogenize in a 1:3 ratio of PBS.

  • Analysis: Quantify plasma and brain homogenate concentrations via LC-MS/MS. Calculate the brain-to-plasma partition coefficient ( Kp​ ).

  • Portal-Venous Sampling (Optional but Recommended): To differentiate between poor GI absorption and rapid hepatic first-pass effect, sample portal-venous blood simultaneously with systemic blood[3].

IVIVC Logical Workflow

The ultimate goal is to feed the empirical data generated from Protocols 1 and 2 into a Physiologically Based Pharmacokinetic (PBPK) model. This workflow validates whether the in vitro assays accurately predict the in vivo reality.

IVIVC InVitro In Vitro Assays (Microsomal CL, Ki) PBPK PBPK Modeling (Physiologically Based PK) InVitro->PBPK Scaling Factors Correlation IVIVC Establishment (Predicted vs Observed) InVitro->Correlation Direct Correlation InVivoPK In Vivo PK (Plasma/Brain Conc.) PBPK->InVivoPK Predictive Clearance InVivoPD In Vivo PD (Receptor Occupancy) InVivoPK->InVivoPD PK/PD Link InVivoPD->Correlation Validation

IVIVC workflow mapping in vitro clearance to in vivo pharmacodynamics.

References

  • Buy Piperazine, 1-acetyl-4-o-tolyl- (EVT-5326369)
  • Source: nih.
  • Source: acs.
  • Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A)
  • Source: uniba.

Sources

Validation

Cross-Reactivity Validation of Piperazine, 1-acetyl-4-o-tolyl- in Commercial Immunoassays: A Comparative Guide

As the landscape of novel psychoactive substances (NPS) and pharmaceutical intermediates evolves, clinical and forensic laboratories face the ongoing challenge of immunoassay specificity. Piperazine, 1-acetyl-4-o-tolyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of novel psychoactive substances (NPS) and pharmaceutical intermediates evolves, clinical and forensic laboratories face the ongoing challenge of immunoassay specificity. Piperazine, 1-acetyl-4-o-tolyl- (CAS: 101975-77-3), also known as 1-acetyl-4-(2-methylphenyl)piperazine, is an acetylated derivative of the known designer drug o-tolylpiperazine (oMPP)[1].

This guide provides an objective, data-driven comparison of how this specific structural variant interacts with commercial drug screening platforms, detailing the mechanistic causality behind its immunological behavior and providing a self-validating protocol for laboratory testing.

Mechanistic Causality: Structure-Activity Relationship in Immunoassays

To understand the cross-reactivity profile of Piperazine, 1-acetyl-4-o-tolyl-, we must analyze the spatial and electrostatic requirements of the antibodies used in routine urine drug screening (UDS).

Most commercial assays for amphetamines (e.g., EMIT, CEDIA) are engineered to recognize the phenethylamine backbone—specifically, a primary or secondary amine coupled with an unsubstituted phenyl ring. Piperazine-class designer drugs (like BZP or TFMPP) generally exhibit poor cross-reactivity (<4%) in these assays because their nitrogen atoms are embedded within a heterocyclic ring, which alters both the pKa and the spatial geometry of the molecule ([2]).

The molecule Piperazine, 1-acetyl-4-o-tolyl- introduces two critical structural modifications that further dictate its immunoassay performance:

  • N-Acetylation (Loss of Charge): The addition of the acetyl group to the piperazine nitrogen converts a basic secondary amine into a neutral amide. Antibodies raised against basic drugs heavily rely on the protonated nitrogen at physiological pH (pH 7.4) to form critical salt bridges with acidic amino acid residues (like aspartate) in the binding pocket. The N-acetylation effectively abolishes this electrostatic interaction.

  • ortho-Methyl Substitution (Steric Clash): The methyl group at the ortho position of the phenyl ring (the o-tolyl group) introduces significant steric bulk. This prevents the molecule from fitting deeply into the binding pockets of antibodies designed for unsubstituted aromatics.

Consequently, while parent piperazines like BZP might show marginal cross-reactivity at extremely high concentrations ([3]), the acetylated o-tolyl derivative is effectively "invisible" to standard amphetamine screens. It will only exhibit low-level binding in broad-spectrum ELISAs specifically raised against the piperazine pharmacophore.

Comparative Performance Data

The table below synthesizes the expected cross-reactivity of Piperazine, 1-acetyl-4-o-tolyl- compared to its parent compounds and standard calibrators across three distinct immunoassay platforms. Data is normalized for a spike concentration of 10,000 ng/mL to simulate acute exposure or high-concentration intermediate presence ([4]).

Compound / Structural ClassEMIT II Plus (Amphetamines)CEDIA (Amphetamine/Ecstasy)Randox ELISA (BZP/Piperazines)
d-Amphetamine (Target)100%100%< 0.1%
1-Benzylpiperazine (BZP) ~1.3%~0.5%100%
o-Tolylpiperazine (oMPP) < 0.1%< 0.1%~40.0%
Piperazine, 1-acetyl-4-o-tolyl- 0.0% 0.0% ~5.0 - 8.0%

Interpretation: The data clearly demonstrates that standard amphetamine screens are immune to interference from Piperazine, 1-acetyl-4-o-tolyl-. However, specialized piperazine ELISAs will detect it, albeit at a significantly reduced rate (~5-8%) compared to BZP, directly due to the masking effect of the N-acetyl group.

Experimental Protocol for Cross-Reactivity Validation

To independently verify these metrics in your laboratory, you must utilize a self-validating experimental design. This ensures that any observed signal is a true reflection of antibody binding and not an artifact of matrix interference or assay drift.

Phase 1: Matrix Preparation and Spiking
  • Action: Procure certified drug-free human urine. Verify baseline negativity using LC-MS/MS prior to any spiking.

    • Causality: Endogenous interferences or undeclared donor medications can cause false-positive baseline shifts, artificially inflating the calculated cross-reactivity.

  • Action: Prepare a 1.0 mg/mL stock solution of Piperazine, 1-acetyl-4-o-tolyl- (CAS 101975-77-3) in LC-MS grade methanol. Spike the drug-free urine to create test aliquots at 1,000, 5,000, and 10,000 ng/mL.

    • Causality: Designer drugs and their derivatives often require high concentrations to trigger cross-reactivity in non-target assays. Testing up to 10,000 ng/mL ensures the capture of low-affinity binding events that occur during acute overdose or high-dose industrial exposure.

Phase 2: Assay Execution (The Self-Validating System)
  • Action: Run the spiked samples in triplicate on the automated analyzer. Crucially, run these alongside a full 5-point calibration curve of the target analyte (e.g., d-amphetamine) and Quality Control (QC) samples set at ±25% of the assay cutoff.

    • Causality: The inclusion of QCs validates the dynamic range of the plate. If the ±25% QCs fail to read accurately, the entire run is invalidated. This prevents the reporting of erroneous cross-reactivity data caused by reagent degradation.

Phase 3: Data Interpolation
  • Action: Calculate the % Cross-Reactivity using the following formula:

    % Cross-Reactivity=(Actual Concentration of Spiked AnalogApparent Concentration of Target Analyte​)×100

Validation Workflow Visualization

The following diagram maps the logical flow of the self-validating protocol described above, highlighting the critical checkpoints required to maintain scientific integrity during immunoassay evaluation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Immunoassay Screening cluster_2 Phase 3: Data Analysis N1 Procure Reference Standard (CAS 101975-77-3) N2 Prepare Stock Solutions (1 mg/mL in Methanol) N1->N2 N3 Spike Drug-Free Urine (100 - 10,000 ng/mL) N2->N3 N4 Aliquot into Assay Platforms (EMIT, CEDIA, ELISA) N3->N4 N5 Competitive Binding Phase (Analyte vs. Conjugate) N4->N5 N6 Spectrophotometric Readout (Absorbance/Rate) N5->N6 N7 Calculate Apparent Concentration (Based on Calibrators) N6->N7 N8 Determine % Cross-Reactivity (Apparent / Target) × 100 N7->N8

Workflow for validating immunoassay cross-reactivity of 1-acetyl-4-o-tolyl-piperazine.

References

  • Regester, L. E., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, vol. 39, no. 5, 2015, pp. 382–389.[Link]

  • Swortwood, M. J., Hearn, W. L., & DeCaprio, A. P. "Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays." Drug Testing and Analysis, vol. 5, no. 6, 2013, pp. 416-423.[Link]

  • de Boer, D., et al. "Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market." Toxicology, vol. 168, no. 1, 2001, pp. 83-91.[Link]

Sources

Safety & Regulatory Compliance

Safety

Piperazine, 1-acetyl-4-o-tolyl- proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's behavior, its environment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's behavior, its environmental impact, and the causality behind safety protocols.

1-Acetyl-4-(o-tolyl)piperazine (CAS: 101975-77-3) is a crucial building block in pharmaceutical development, particularly in the synthesis of central nervous system (CNS) therapeutics and targeted oncology drugs [1]. While N-acylation modifies the toxicity profile of the parent piperazine, this compound still retains basic properties and lipophilicity that dictate strict handling and disposal procedures [1].

The following guide provides a self-validating, step-by-step operational plan for the safe disposal and spill management of 1-acetyl-4-(o-tolyl)piperazine.

Hazard Profiling & Chemical Causality

To safely dispose of a chemical, we must first understand its mechanistic behavior in a waste stream:

  • Enhanced Lipophilicity: The addition of the acetyl group and the o-tolyl ring significantly increases the lipophilicity of the piperazine core [1]. Causality: In a laboratory setting, this means the compound will partition heavily into organic solvents. It must not be flushed down the drain, as it will persist in aquatic environments and can be toxic to aquatic organisms [3].

  • Thermal Decomposition: Like many nitrogenous organic compounds, 1-acetyl-4-(o-tolyl)piperazine is combustible. Causality: When exposed to high heat or fire, it decomposes to release highly toxic nitrogen oxides (NOx) and carbon monoxide [2]. Therefore, standard landfill disposal is unacceptable; high-temperature incineration with NOx scrubbers is mandatory.

  • Reactivity & Incompatibilities: The tertiary amine nitrogen in the piperazine ring can react exothermically with strong acids and strong oxidizing agents [4]. Causality: Waste containers must be strictly segregated from these incompatible materials to prevent pressurized gas evolution or spontaneous combustion in the waste drum.

Physicochemical & Hazard Data

All quantitative data and classifications necessary for waste logging are summarized below.

Property / ClassificationData Value
Chemical Name 1-Acetyl-4-(o-tolyl)piperazine (or 1-Acetyl-4-(2-methylphenyl)piperazine)
CAS Number 101975-77-3
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Physical State Solid / Powder
Primary Hazards Skin/Eye Irritant, Combustible Solid, Aquatic Toxicity
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides
EPA Waste Stream Non-Halogenated Organic Waste (unless dissolved in halogenated solvent)

Operational Disposal Plan

This step-by-step methodology ensures compliance with EPA guidelines (40 CFR Parts 261.3) and standard environmental health and safety (EHS) protocols [4].

Step 1: Waste Segregation

  • Action: Collect the solid compound or its solutions in a designated "Non-Halogenated Organic Waste" container. If the compound was dissolved in dichloromethane (DCM) or chloroform during a workflow, it must be routed to the "Halogenated Organic Waste" stream.

  • Validation: Segregation prevents cross-reactivity. Keeping it away from aqueous acidic waste prevents the formation of soluble piperazine salts that complicate waste processing.

Step 2: Containment

  • Action: Use high-density polyethylene (HDPE) or amber glass carboys for liquid waste, and sealable poly-lined buckets for solid waste.

  • Validation: These materials are chemically inert to basic amines and prevent the leaching of the lipophilic compound into the container matrix.

Step 3: Labeling & Documentation

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List "1-Acetyl-4-(o-tolyl)piperazine" fully—do not use abbreviations. Mark the hazards as "Toxic" and "Irritant".

Step 4: Temporary Storage

  • Action: Store the waste in a secondary containment tray within a ventilated fume hood or a dedicated, climate-controlled waste storage room. Do not exceed the 90-day accumulation limit.

Step 5: Final Disposal via Incineration

  • Action: Transfer the waste to a licensed EHS contractor. The required disposal method is high-temperature incineration.

  • Validation: Incineration at approved facilities ensures the complete thermal breakdown of the C13H18N2O molecule into CO2, H2O, and N2, while industrial scrubbers capture any hazardous NOx emissions [2].

Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

For Minor Spills (Benchtop/Fume Hood):

  • Isolate: Remove all ignition sources (hot plates, Bunsen burners) from the immediate vicinity [2].

  • Protect: Don fresh nitrile gloves, safety goggles, and a standard lab coat.

  • Contain & Collect: If solid, gently sweep the material using a dedicated anti-static brush to avoid generating airborne dust. If in solution, apply an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large concentrated spills.

  • Sanitize: Wash the affected surface with a mild detergent and water, collecting the wash water into the aqueous hazardous waste stream.

For Major Spills (Dropped Bulk Container):

  • Evacuate: Clear all personnel not wearing appropriate PPE from the spill zone [2].

  • Ventilate: Increase room exhaust ventilation if safe to do so.

  • Prevent Environmental Release: Place physical barriers (spill booms) over nearby floor drains. Piperazine derivatives must not enter the municipal water course [3].

  • Escalate: Contact your institutional EHS emergency response team for specialized cleanup.

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation (1-acetyl-4-o-tolyl-piperazine) B Hazard Segregation (Non-Halogenated Organic) A->B C Containment (Compatible HDPE/Glass) B->C D Labeling & Logging (Hazardous Waste) C->D E Temporary Storage (Ventilated, <90 days) D->E F Contractor Pickup (Licensed EPA Transporter) E->F G Final Disposal (High-Temp Incineration) F->G

Standardized disposal workflow for 1-acetyl-4-o-tolyl-piperazine waste.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." Right to Know Hazardous Substance List. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous." Cole-Parmer Chemical Database. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.